Ethopropazine hydrochloride

Catalog No.
S527533
CAS No.
1094-08-2
M.F
C19H25ClN2S
M. Wt
348.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethopropazine hydrochloride

CAS Number

1094-08-2

Product Name

Ethopropazine hydrochloride

IUPAC Name

N,N-diethyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride

Molecular Formula

C19H25ClN2S

Molecular Weight

348.9 g/mol

InChI

InChI=1S/C19H24N2S.ClH/c1-4-20(5-2)15(3)14-21-16-10-6-8-12-18(16)22-19-13-9-7-11-17(19)21;/h6-13,15H,4-5,14H2,1-3H3;1H

InChI Key

VXPCQISYVPFYRK-UHFFFAOYSA-N

SMILES

CCN(CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31.Cl

solubility

5.24e-03 g/L

Synonyms

ethopropazine, ethopropazine hydrochloride, Lysivane, Parsidol, Parsitan, profenamine, profenamine hydrochloride

Canonical SMILES

CCN(CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31.Cl

Isomeric SMILES

CC[NH+](CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31.[Cl-]

The exact mass of the compound Ethopropazine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757029. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines - Supplementary Records. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Ethopropazine hydrochloride mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

The therapeutic action of ethopropazine hydrochloride is achieved through multi-receptor modulation.

Table 1: Primary Molecular Targets of this compound [1]

Target Action Primary Therapeutic Effect
Muscarinic Acetylcholine Receptor M1 Antagonist Restores dopamine-acetylcholine balance in basal ganglia, reducing muscle rigidity and tremors.
NMDA Glutamate Receptor Antagonist Provides local anesthetic effect; modulates neuropathic pain pathways.
Histamine H1 Receptor Modulator Contributes to sedative effects and reduces muscle contractions.

The core mechanism involves competitive inhibition of central muscarinic acetylcholine receptors (particularly the M1 subtype) [2]. In Parkinson's disease, dopamine depletion in the basal ganglia causes a relative excess of cholinergic activity [3]. Ethopropazine blocks acetylcholine, helping to rebalance dopaminergic and cholinergic influences and alleviating motor symptoms like rigidity, tremors, and bradykinesia [1] [2] [4].

The drug's local anesthetic effect is attributed to antagonism of the NMDA glutamate receptor [1] [5]. Excessive glutamate release at NMDA receptors can cause neuronal hyperactivation and hypersensitivity associated with neuropathic pain; ethopropazine helps mitigate this [1].

Experimental Protocols for Mechanistic Study

To empirically validate this mechanism, you can use the following experimental approaches.

Table 2: Key Experimental Assays for Characterizing Mechanism of Action

Assay Type Application & Rationale Key Measurable Outcomes

| In Vitro Receptor Binding | Quantify affinity (Ki) and potency (IC50) for muscarinic, NMDA, and histamine H1 receptors. | - Saturation binding curves to determine dissociation constant (Kd) and receptor density (Bmax).

  • Competitive binding curves to calculate inhibitor affinity (Ki). | | Functional Cellular Assays | Determine if binding is agonistic or antagonistic; assess downstream signaling impact. | - Calcium flux or IP-1 accumulation for muscarinic receptor antagonism.
  • Electrophysiology to measure NMDA receptor current inhibition. | | In Vivo Behavioral Models | Evaluate functional therapeutic efficacy in animal models of disease. | - Reduction in drug-induced catalepsy in rodents.
  • Improvement in scores on scales like the Rotarod test for motor function. |
Protocol 1: In Vitro Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol determines the affinity of ethopropazine for the muscarinic M1 receptor.

  • Materials:
    • Cell membranes expressing human M1 muscarinic receptor.
    • [³H]-N-methylscopolamine ([³H]-NMS) or similar radioligand.
    • This compound (test compound).
    • Atropine sulfate (reference control).
    • Assay buffer (e.g., HEPES or Tris-HCl, pH 7.4).
    • Glass fiber filters and a cell harvester.
    • Scintillation cocktail and counter.
  • Methodology:
    • Prepare serial dilutions of ethopropazine and the reference control.
    • Incubate receptor membranes with a fixed concentration of [³H]-NMS and varying concentrations of the test/reference compounds.
    • Perform non-specific binding tubes with a high concentration of atropine.
    • Incubate to equilibrium (e.g., 60-90 minutes at 25°C).
    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
    • Measure the trapped radioactivity on the filters using a scintillation counter.
  • Data Analysis:
    • Calculate specific binding by subtracting non-specific from total binding.
    • Use non-linear regression analysis to plot percentage of specific radioligand binding versus the logarithm of competitor concentration.
    • Determine the half-maximal inhibitory concentration (IC50) from the curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: In Vivo Assessment in a Drug-Induced Parkinsonism Model

This protocol evaluates the functional efficacy of ethopropazine in alleviating Parkinsonian symptoms.

  • Materials:
    • Rodents (e.g., mice or rats).
    • Haloperidol or reserpine (to induce catalepsy/parkinsonism).
    • This compound.
    • Positive control (e.g., benztropine).
    • Catalepsy test apparatus (e.g., horizontal bar).
  • Methodology:
    • Induce catalepsy by intraperitoneal injection of haloperidol.
    • Administer ethopropazine or vehicle control after catalepsy is established.
    • Assess catalepsy at regular intervals post-treatment using the bar test. The endpoint is the time the animal maintains an imposed position.
    • Record the descent latency on the Rotarod test to evaluate overall motor coordination.
  • Data Analysis:
    • Compare the catalepsy scores and Rotarod performance between the treatment and control groups.
    • Use one-way ANOVA with a post-hoc test to determine statistical significance. A dose-response curve can establish the effective dose (ED50).

Pharmacokinetic and Safety Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for drug development.

Table 3: Key ADME and Toxicity Parameters of Ethopropazine [1] [2] [4]

Parameter Profile
Absorption Well-absorbed from the gastrointestinal tract.
Protein Binding 93%
Half-Life 1 to 2 hours
Route of Elimination Metabolized in the liver; metabolites excreted through the kidneys.
Common Side Effects Dry mouth, blurred vision, constipation, urinary retention, sedation, dizziness.
Serious Toxicity Confusion, hallucinations, irregular heartbeat; exacerbated by drug interactions.

Signaling Pathway Visualization

The following diagram summarizes the core mechanistic pathway of this compound in the context of Parkinson's disease.

G DopamineDeficit Dopamine Deficit (in Basal Ganglia) AchExcess Relative Acetylcholine (ACh) Excess DopamineDeficit->AchExcess MotorSymptoms Parkinsonian Motor Symptoms (Rigidity, Tremor, Akinesia) AchExcess->MotorSymptoms Ethopropazine Ethopropazine HCl ReceptorBlock Blocks Muscarinic M1 Receptors Ethopropazine->ReceptorBlock BalanceRestored Neurotransmitter Balance Restored ReceptorBlock->BalanceRestored Reduces Cholinergic Activity SymptomRelief Symptom Relief BalanceRestored->SymptomRelief

Ethopropazine restores neurotransmitter balance by blocking acetylcholine receptors.

Research Gaps and Future Directions

While the anticholinergic mechanism is well-established, several research gaps exist. The specific metabolic pathways and enzymes involved are not fully detailed in the available literature [1]. Modern techniques like cryo-EM for high-resolution structural analysis of the drug-receptor complex could provide deeper insights. Furthermore, exploration of its potential in other neurological conditions, leveraging its multi-target profile (e.g., NMDA antagonism), represents a promising area for future investigation [1] [5].

References

Ethopropazine Pharmacokinetics: A Technical Review for Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Overview and Data Gaps

Ethopropazine is a chiral phenothiazine derivative used for its anticholinergic properties in managing Parkinson's disease. The drug is administered as a racemate and exhibits non-stereoselective pharmacokinetics in animal models, meaning its enantiomers do not show significant differences in disposition. Available data from rat studies indicate ethopropazine has a large volume of distribution, slow clearance, and a long terminal elimination half-life (>20 hours). Following oral administration, it demonstrates very poor systemic bioavailability (<5%) in rats, suggesting significant first-pass metabolism or poor absorption [1].

Critical human pharmacokinetic parameters, including absorption half-life, remain unquantified in the available literature, representing a significant knowledge gap for drug development professionals.

Available Quantitative Pharmacokinetic Parameters

The table below summarizes all available quantitative pharmacokinetic data for ethopropazine from preclinical studies:

Table 1: Quantitative Pharmacokinetic Parameters of Ethopropazine
Parameter Value Experimental System Notes
Oral Bioavailability <5% Rat (in vivo) Suggests significant first-pass effect or poor absorption [1]
Elimination Half-Life >20 hours Rat (in vivo) Terminal phase after IV dosing [1]
Tissue:Plasma AUC Ratio (Brain) 6-8 Rat (in vivo) Highest uptake in brain tissue [1]
Tissue:Plasma AUC Ratio (Heart) ~3.5 Rat (in vivo) Moderate cardiac tissue distribution [1]
Plasma Protein Binding Saturation 500-2000 ng/mL Rat plasma (in vitro) Each enantiomer; equilibrium dialysis [1]
BChE Inhibition Constant (Ki) 0.15 µM In vitro (human plasma) Competitive inhibition [2]
BChE IC₅₀ 210-300 nM In vitro Enzyme inhibition [3]
AChE IC₅₀ 210 µM In vitro Demonstrates ~1000-fold selectivity for BChE over AChE [3]
SQLE Inhibition IC₅₀ 1.69 ± 0.06 µM In vitro Competitive inhibition with Ki = 0.65-0.69 µM [4]

Metabolic Pathways and Enzyme Interactions

Ethopropazine undergoes significant hepatic metabolism, with negligible amounts excreted unchanged in urine and bile [1]. The metabolic pathway diagram below illustrates its primary enzyme interactions:

G Ethopropazine Ethopropazine Metabolism Metabolism Ethopropazine->Metabolism Hepatic First-Pass BChE BChE Ethopropazine->BChE Competitive Inhibition AChE AChE Ethopropazine->AChE Weak Inhibition SQLE SQLE Ethopropazine->SQLE Competitive Inhibition

Figure 1: Primary metabolic and enzyme interaction pathways of ethopropazine. Solid red arrows indicate strong inhibitory interactions; dashed gray indicates weak inhibition.

Experimental Protocols for Key Studies

Tissue Distribution Study in Rats

Objective: Determine in vivo brain, heart, and plasma concentrations of ethopropazine enantiomers after intravenous dosing [1].

Methodology:

  • Animals: Male Sprague-Dawley rats (mean weight = 314 g) with implanted jugular vein cannulae
  • Dosing: 10 mg/kg ethopropazine HCl administered intravenously
  • Sample Collection: Animals sacrificed at 0.5, 3, 6, 12, and 24 hours post-dosing (n=3 per time point)
  • Tissue Processing: Plasma, brain (substantia nigra, cortex, striatum), and heart tissues collected and stored at -20°C
  • Analysis: Stereospecific HPLC assay with tissue homogenization and hexane extraction
Plasma Protein Binding Protocol

Objective: Determine unbound fraction of ethopropazine enantiomers in rat plasma [1].

Methodology:

  • Technique: Equilibrium dialysis using Spectrum dialysis apparatus
  • Conditions: Molecular weight cut-off = 12,000; pH 7.4; 37°C; 3-hour dialysis
  • Concentration Range: 150 to 4000 ng/mL of each enantiomer
  • Analysis: Modified Folin-Lowry method for protein concentration measurement
  • Calculation: Unbound fraction determined by ratio of buffer to plasma concentrations after dialysis
In Vitro BChE Inhibition Kinetics

Objective: Characterize the stereoselective interaction between butyrylcholinesterase and ethopropazine enantiomers [5].

Methodology:

  • Enzyme Sources: Human BChE (isolated from venous blood), horse serum BChE, recombinant mouse BChE and AChE
  • Kinetic Assay: Modified Ellman's method using acetylthiocholine (ATCh) as substrate
  • Analysis: Three kinetic models compared to explain inhibition mechanism
  • In Silico Modeling: Molecular simulations of enzyme-inhibitor complexes

Research Implications and Development Considerations

The available pharmacokinetic data suggests several important considerations for drug development:

  • Formulation Strategies: The poor oral bioavailability indicates potential need for prodrug approaches or alternative delivery systems to bypass first-pass metabolism

  • Tissue Targeting: The high brain distribution supports central nervous system applications, consistent with its use in Parkinson's disease

  • Enzyme Selectivity: The ~1000-fold selectivity for BChE over AChE provides a favorable safety margin for peripheral side effects

  • Therapeutic Repurposing: The newly discovered SQLE inhibition activity suggests potential for cholesterol-lowering or oncology applications [4]

  • Drug-Drug Interactions: The BChE inhibition property indicates potential for interactions with ester-based prodrugs including heroin [3]

Future Research Directions

Significant knowledge gaps remain in ethopropazine pharmacokinetics that warrant further investigation:

  • Human ADME Studies: Comprehensive absorption, distribution, metabolism, and excretion studies in humans
  • Absorption Kinetics: Quantitative assessment of absorption rate and half-life across species
  • Metabolite Identification: Structural characterization of major metabolites and their pharmacological activity
  • Transport Mechanism: Investigation of potential involvement of intestinal and blood-brain barrier transporters
  • Dose Proportionality: Thorough assessment of linearity in pharmacokinetics across therapeutic range

The available preclinical data provides a foundation for understanding ethopropazine's disposition, but substantial work remains to fully characterize its human pharmacokinetic profile, particularly regarding absorption kinetics.

References

Comprehensive Technical Guide: Ethopropazine as a Muscarinic Receptor Antagonist

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Ethopropazine (10-(2-diethylaminopropyl)phenothiazine hydrochloride) represents a classic antimuscarinic agent with a complex pharmacological profile that has demonstrated therapeutic utility in movement disorders while serving as an important research tool in neuropharmacology. This chiral molecule features a stereogenic center on its aminoalkyl side chain, contributing to its stereoselective interactions with various biological targets. Originally developed among the early phenothiazine derivatives, ethopropazine has been used clinically for decades, particularly in the management of Parkinson's disease and related disorders, though its precise mechanism of action has only been partially characterized [1] [2]. As a muscarinic receptor antagonist, it competes with acetylcholine at muscarinic receptor sites, but its pharmacological profile is complicated by additional activities, including potent butyrylcholinesterase (BChE) inhibition and recently discovered effects on platelet signaling pathways [2] [3].

This technical guide provides a comprehensive overview of ethopropazine's pharmacology, therapeutic applications, and experimental methodologies relevant to researchers investigating antimuscarinic agents. Despite its long history of clinical use, ethopropazine remains a compound of significant research interest due to its complex receptor interactions and the potential for developing more selective therapeutic agents based on its chemical scaffold. The following sections detail the current understanding of its mechanisms of action, receptor selectivity, analytical methods, and synthesis approaches, providing drug development professionals with essential information for advancing research in this area.

Pharmacological Profile and Drug Overview

Ethopropazine is classified as a small molecule drug with antagonistic activity primarily directed toward muscarinic acetylcholine receptors (mAChRs). The molecular formula of ethopropazine hydrochloride is C₁₉H₂₅ClN₂S, with a systematic chemical name of 10-(2-diethylaminopropyl)phenothiazine hydrochloride [4]. The compound features a phenothiazine core structure, which is shared with several other antipsychotic and antihistaminic medications, supplemented with a diethylaminopropyl side chain that contains the chiral center responsible for its stereoisomerism.

Table 1: Basic Drug Information and Pharmacological Classification

Parameter Description
Drug Type Small molecule drug
Chemical Class Phenothiazine derivative
Molecular Formula C₁₉H₂₅ClN₂S
CAS Registry 1094-08-2
Primary Target Muscarinic acetylcholine receptors (mAChRs)
Primary Action Antagonism
Mechanism Muscarinic acetylcholine receptor antagonist
Highest Development Phase Withdrawn (details unspecified in available literature)
Chirality Chiral compound with stereoselective activity

The muscarinic receptor antagonism of ethopropazine underlies its primary therapeutic effects, though it also demonstrates potent inhibition of butyrylcholinesterase (BChE) with exceptional selectivity for BChE over acetylcholinesterase (AChE) – more than 1000-fold difference in affinity according to kinetic studies [2]. This dual activity creates a complex pharmacological profile where ethopropazine both blocks acetylcholine receptors and inhibits one of the primary enzymes responsible for acetylcholine breakdown, though the net effect appears to be predominated by its receptor antagonism in therapeutic applications.

In terms of physicochemical properties, ethopropazine demonstrates distribution characteristics typical of phenothiazine derivatives, with high uptake in brain tissue followed by cardiac tissue and plasma, as demonstrated in rat studies [5]. Notably, the drug displays non-stereoselectivity in its pharmacokinetics, with no significant differences observed between enantiomer concentrations in plasma, heart, or brain tissues following administration. This lack of stereoselectivity in distribution contrasts with its stereoselective interactions with specific enzyme targets, particularly butyrylcholinesterase [5] [2].

Receptor Interactions and Selectivity

Muscarinic Receptor Antagonism

Ethopropazine functions primarily as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), binding to these G protein-coupled receptors and preventing acetylcholine-mediated activation. The five mAChR subtypes (M1-M5) exhibit differential expression patterns throughout the central and peripheral nervous systems, with each subtype mediating distinct physiological effects [6]. Research indicates that ethopropazine's therapeutic actions in movement disorders likely involve M1 receptor antagonism in the striatum, a key regulatory region for motor control [7].

Critical insights into ethopropazine's receptor selectivity have emerged from studies comparing its effects with those of other antimuscarinic agents. In electrophysiological investigations using striatal medium spiny neurons from DYT1 dystonia model mice, ethopropazine demonstrated a distinct profile compared to more selective M1 antagonists:

Table 2: Comparative Effects of Antimuscarinic Agents on Synaptic Plasticity in DYT1 Model

Antimuscarinic Agent Receptor Selectivity Profile Effect on Corticostriatal Synaptic Plasticity
VU0255035 Selective M1 antagonist Complete rescue of LTD and synaptic depotentiation
Pirenzepine M1-preferring antagonist Complete rescue of LTD and synaptic depotentiation
Trihexyphenidyl M1-preferring antagonist Complete rescue of LTD and synaptic depotentiation
Orphenadrine Non-selective antagonist Partial rescue of synaptic plasticity
Biperiden Non-selective antagonist Failed to restore plasticity
Ethopropazine Non-selective antagonist Failed to restore plasticity

This research demonstrates that selective M1 antagonism is sufficient to rescue synaptic plasticity deficits in this dystonia model, while non-selective agents like ethopropazine lack this efficacy [7]. The failure of ethopropazine to restore normal synaptic plasticity despite its muscarinic antagonistic activity suggests that its broad receptor profile may produce competing effects that preclude therapeutic normalization of corticostriatal signaling.

Kinetics and Mechanism of Muscarinic Blockade

The kinetic properties of ethopropazine's interaction with muscarinic receptors contribute significantly to its pharmacological profile. As a competitive antagonist, ethopropazine binds reversibly to muscarinic receptors, with its duration of action determined by receptor binding kinetics and pharmacokinetic parameters. The drug's plasmatic half-life and tissue distribution characteristics ensure sustained receptor occupancy following administration, supporting its therapeutic application in chronic movement disorders [5].

Experimental evidence suggests that ethopropazine's muscarinic antagonism exhibits limited subtype selectivity, a common challenge with orthosteric mAChR ligands due to the high sequence homology of the acetylcholine-binding site across receptor subtypes [8] [9]. This lack of selectivity likely contributes to both its therapeutic effects and side effect profile, as actions at peripheral M2 and M3 receptors can produce autonomic effects such as tachycardia, dry mouth, urinary retention, and constipation [6]. The development of more subtype-selective antimuscarinic agents represents an active area of research aimed at maintaining central therapeutic benefits while minimizing peripheral adverse effects.

Enzyme Interactions and Stereoselectivity

Butyrylcholinesterase Inhibition

Beyond its receptor antagonist properties, ethopropazine demonstrates potent inhibition of butyrylcholinesterase (BChE), with enzyme-inhibitor dissociation constants in the nanomolar range [2]. This inhibition displays marked stereoselectivity, with the (R)-enantiomer exhibiting significantly higher affinity for BChE compared to the (S)-enantiomer. Detailed kinetic studies have revealed that ethopropazine enantiomers interact with BChE through a complex mechanism involving binding to both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of the enzyme [2].

The steric constraints of BChE's active site gorge contribute significantly to this stereoselective recognition. In silico simulations of enzyme-inhibitor complexes suggest that the (R)-enantiomer achieves optimal positioning within the CAS, forming favorable interactions with key residues that the (S)-enantiomer cannot replicate due to differing spatial orientation of its substituents [2]. This stereoselective inhibition has implications for both the pharmacokinetic and pharmacodynamic properties of ethopropazine, potentially influencing its metabolic stability and clinical effects.

Table 3: Enzyme Inhibition Profile of Ethopropazine

Enzyme Target Affinity/Inhibition Constant Stereoselectivity Primary Binding Site
Butyrylcholinesterase (BChE) Nanomolar range (high affinity) Yes - (R)-enantiomer preferential Catalytic anionic site (CAS) and peripheral anionic site (PAS)
Acetylcholinesterase (AChE) >1000-fold lower affinity than for BChE Limited stereoselectivity Not primary target
Other Esterases No significant inhibition reported Not applicable Not applicable
Functional Consequences of Enzyme Inhibition

The potent BChE inhibition by ethopropazine creates a complex pharmacodynamic interplay between its receptor antagonism and enzyme inhibition. Butyrylcholinesterase plays important roles in cholinergic transmission and metabolism of various ester-containing compounds, though its precise physiological functions remain less characterized than those of acetylcholinesterase. By inhibiting BChE, ethopropazine would be expected to increase synaptic acetylcholine levels, potentially counteracting its receptor-blocking effects to some degree [2].

The net therapeutic outcome likely reflects a balance between receptor blockade and enzyme inhibition, with the receptor antagonism predominating in most circumstances. This complex pharmacology may contribute to ethopropazine's particular utility in movement disorders, where modulation of multiple components of cholinergic signaling could theoretically provide benefits not achievable with more selective agents. However, the clinical relevance of BChE inhibition to the drug's therapeutic profile remains incompletely characterized and represents an area deserving further investigation.

Therapeutic Applications and Clinical Evidence

Movement Disorders

Ethopropazine has been used extensively in the treatment of Parkinson's disease, particularly for managing drug-induced parkinsonism and other forms of secondary parkinsonism [1] [2]. Its therapeutic efficacy in these conditions derives primarily from restoration of the functional balance between dopaminergic and cholinergic neurotransmission in the basal ganglia. In Parkinson's disease, dopamine depletion leads to relative cholinergic dominance in striatal circuits, and antimuscarinic agents like ethopropazine help counterbalance this dysregulation [7] [2].

The drug has demonstrated particular utility in managing tremor-predominant Parkinson's disease, where cholinergic mechanisms may play a more prominent role than in other symptom patterns. Additionally, ethopropazine has been employed as an antidyskinetic agent in the treatment of drug-induced movement disorders, particularly those associated with antipsychotic medications that block dopamine receptors [1]. Clinical experience suggests that ethopropazine provides symptomatic relief comparable to other antimuscarinic agents used in movement disorders, though controlled comparative trials are limited.

Other Potential Applications

Beyond its established uses in movement disorders, research has revealed additional potential applications for ethopropazine. Recent high-throughput screening identified ethopropazine as a modulator of collagen-induced platelet activation, specifically affecting calcium signaling dynamics stimulated by glycoprotein VI (GPVI) receptor activation [3]. This effect was preserved in the presence of plasma and resulted in suppression of collagen-dependent thrombus formation under arterial shear conditions, suggesting potential applications in antiplatelet therapy [3].

The pleiotropic effects of ethopropazine across multiple biological systems highlight the potential for repurposing this established agent for new therapeutic indications. However, the clinical development of ethopropazine for non-neurological applications would require careful assessment of the risk-benefit ratio given its pronounced central and peripheral anticholinergic effects. The development of analogs with more selective action on specific targets while minimizing muscarinic receptor-mediated side effects represents a promising alternative approach.

Experimental Protocols and Research Methods

Electrophysiological Assessment of Striatal Function

The effects of ethopropazine on synaptic function can be evaluated using sharp-microelectrode recordings from striatal medium spiny neurons (MSNs) in corticostriatal brain slices. The following protocol has been employed to investigate ethopropazine's actions in models of DYT1 dystonia [7]:

  • Tissue Preparation: Prepare parahorizontal corticostriatal slices (180-200 μm thickness) from relevant animal models (e.g., Tor1a+/Δgag mice for dystonia research) in oxygenated Krebs' solution. Maintain slices in artificial cerebrospinal fluid continuously oxygenated with 95% O₂/5% CO₂ at 32-33°C.

  • Electrophysiological Recording: Perform sharp-microelectrode recordings using electrodes filled with 2M KCl (40-60 MΩ resistance). Identify medium spiny neurons based on established electrophysiological characteristics (resting membrane potential approximately -85 mV, input resistance 30-40 MΩ, time constant 1.2-1.5 ms).

  • Synaptic Stimulation: Evoke glutamatergic excitatory postsynaptic potentials (EPSPs) using a bipolar electrode placed in cortical layers V-VI. Utilize picrotoxin (50 μM) to block GABAA receptors. Deliver synaptic stimuli at 0.1 Hz, averaging 6 consecutive events.

  • Plasticity Induction: Induce long-term depression (LTD) using high-frequency stimulation (HFS: 3 trains of 100 Hz for 3 seconds, with 20-second intervals). For long-term potentiation (LTP) induction, remove magnesium from the perfusion solution and apply similar HFS protocols.

  • Drug Application: Apply ethopropazine via bath perfusion at concentrations typically ranging from 1-10 μM. Monitor effects on intrinsic membrane properties, paired-pulse facilitation (PPR), and long-term synaptic plasticity.

This methodology allows direct assessment of ethopropazine's effects on corticostriatal synaptic transmission and plasticity, providing insights into its potential mechanisms of action in movement disorders.

Enzyme Inhibition Kinetics

The inhibition of butyrylcholinesterase by ethopropazine can be characterized using detailed kinetic analyses. The following protocol adapted from Šinko et al. provides comprehensive assessment of inhibition parameters [2]:

  • Enzyme Preparation: Utilize purified BChE from appropriate sources (e.g., horse serum, human plasma, or recombinant forms). Standardize enzyme activity using established spectrophotometric methods.

  • Substrate Hydrolysis Monitoring: Measure enzyme activity using acetylthiocholine (ATCh) as substrate. Monitor hydrolysis continuously by the Ellman method, following the formation of 5-thio-2-nitrobenzoate at 412 nm.

  • Inhibition Assays: Preincubate enzyme with various concentrations of ethopropazine (typically ranging from nanomolar to micromolar) for appropriate time periods before adding substrate. Include controls without inhibitor and appropriate solvent controls.

  • Data Analysis: Analyze progress curves to determine inhibition parameters. Fit data to appropriate kinetic models (e.g., competitive, non-competitive, or mixed inhibition models). Determine inhibition constants (Kᵢ) for each enantiomer separately and for the racemic mixture.

  • Stereoselectivity Assessment: Compare kinetic parameters between (R)- and (S)-enantiomers to quantify stereoselectivity. Perform molecular docking studies to visualize potential binding orientations within the BChE active site gorge.

This comprehensive kinetic characterization enables researchers to quantify the potency and mechanism of ethopropazine's BChE inhibition and understand the structural basis for its stereoselective interactions with the enzyme.

Synthetic Approaches and Analytical Methods

Chemoenzymatic Synthesis

The preparation of enantiomerically enriched ethopropazine has been achieved through a chemoenzymatic route that leverages lipase-catalyzed kinetic resolution. This approach, developed as an alternative to traditional resolution methods, provides efficient access to both enantiomers in high enantiomeric excess [1]:

  • Key Intermediate Synthesis: Prepare racemic 1-(10H-phenothiazin-10-yl)propan-2-ol through regioselective ring-opening of propylene oxide by phenothiazine using n-butyllithium as base at ambient temperature (64-77% yield).

  • Enzymatic Resolution: Subject the racemic alcohol to lipase-catalyzed transesterification using Novozym 435 or Lipozyme TL IM as biocatalysts. These enzymes demonstrate excellent enantioselectivity (E-value up to 844), providing both enantiomeric alcohols with enantiomeric excess up to >99%.

  • Absolute Configuration Assignment: Determine absolute configuration of resolved alcohols using modified Mosher's methodology, confirmed by X-ray diffraction analysis.

  • Final Compound Synthesis: Convert enantiomerically pure alcohols to bromide derivatives using PBr₃, then displace with appropriate amine to yield target (R)- and (S)-ethopropazine in 84-98% enantiomeric excess.

This stereodivergent synthesis represents a significant advance over traditional resolution methods, providing efficient access to both enantiomers for pharmacological characterization [1].

Analytical Characterization

Analysis of ethopropazine enantiomers can be performed using chiral HPLC methods with appropriate stationary phases capable of discriminating the stereocenters [1]. These methods enable determination of enantiomeric purity and quantification of individual enantiomers in biological samples, essential for pharmacokinetic and metabolic studies. The development of robust analytical methods has facilitated investigations into the potential stereoselective pharmacokinetics and metabolism of ethopropazine, though studies to date have demonstrated non-stereoselective distribution in animal models [5].

Research Gaps and Future Directions

Despite decades of clinical use, significant knowledge gaps persist regarding ethopropazine's precise mechanisms and optimal applications. The failure of ethopropazine to restore synaptic plasticity in dystonia models despite its antimuscarinic activity suggests complex interactions with multiple neurotransmitter systems that warrant further investigation [7]. Additionally, the clinical relevance of its potent BChE inhibition remains poorly characterized and merits systematic evaluation.

Future research directions should include:

  • Receptor Profiling: Comprehensive assessment of ethopropazine's affinity and functional activity across all muscarinic receptor subtypes using modern radioligand binding and functional assays.

  • Structural Studies: Determination of high-resolution structures of ethopropazine bound to both muscarinic receptors and butyrylcholinesterase to guide design of more selective analogs.

  • Therapeutic Optimization: Development of analogs with improved subtype selectivity to enhance therapeutic efficacy while minimizing adverse effects.

  • Clinical Trials: Well-controlled studies comparing ethopropazine with other antimuscarinic agents in movement disorders and potential new indications.

The continued investigation of ethopropazine and related compounds represents a promising approach to developing improved therapies for neurological disorders involving cholinergic dysfunction.

Visual Synthesis of Signaling Pathways

The following diagram illustrates the complex pharmacological interactions of ethopropazine with muscarinic receptors and butyrylcholinesterase in the cholinergic system:

G ACh Acetylcholine (ACh) MAChR Muscarinic Receptor (Postsynaptic) ACh->MAChR Binding BChE Butyrylcholinesterase (BChE) ACh->BChE Hydrolysis Response Cellular Response MAChR->Response Activation BChE->ACh Degradation Ethopropazine Ethopropazine Ethopropazine->MAChR Competitive Antagonism Ethopropazine->BChE Enzyme Inhibition

Ethopropazine's dual mechanism: antagonizing muscarinic receptors while inhibiting butyrylcholinesterase enzyme activity.

The diagram above illustrates the dual mechanism of action of ethopropazine, showing how it both competitively antagonizes muscarinic receptors and inhibits butyrylcholinesterase, the enzyme responsible for acetylcholine degradation. This complex pharmacology results in modulation of cholinergic signaling at multiple levels.

The following experimental workflow outlines the key procedures for evaluating ethopropazine's effects on synaptic function in striatal neurons:

G SlicePrep Tissue Preparation Corticostriatal Slices Electrophys Sharp-Microelectrode Recording SlicePrep->Electrophys Stimulation Synaptic Stimulation Cortical Layers V-VI Electrophys->Stimulation Plasticity Plasticity Induction HFS/LFS Protocols Stimulation->Plasticity SubProtocol GABAA Blockade (Picrotoxin) Mg²⁺ Removal for LTP Stimulation->SubProtocol DrugApp Drug Application Bath Perfusion Plasticity->DrugApp DataAnal Data Analysis EPSP Parameters DrugApp->DataAnal

References

NMDA glutamate receptor antagonism Ethopropazine

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Quantitative Data

Ethopropazine's primary therapeutic action in Parkinson's disease is attributed to its anticholinergic properties, which help balance cholinergic and dopaminergic activity in the basal ganglia [1] [2]. Its local anesthetic effect is linked to NMDA receptor antagonism [1] [2]. Additionally, it is a potent and selective inhibitor of butyrylcholinesterase (BChE) with significant stereoselectivity in its interactions [3] [4].

The following table summarizes its key targets and measured affinities:

Target Action Reported Affinity/IC₅₀ Notes
NMDA Receptor Antagonist Not quantified in search results Mechanism for local anesthetic/neuropathic pain relief [1] [2] [4].
Butyrylcholinesterase (BChE) Potent, selective inhibitor Nanomolar range (enzyme-inhibitor dissociation constants) [3] Over 1000-fold greater affinity for human BChE than for AChE [3]. Inhibition is stereoselective [3].
Acetylcholinesterase (AChE) Poor inhibitor Not specified Significantly weaker inhibition compared to BChE [4].
Muscarinic Acetylcholine Receptors (mAChR) Non-selective antagonist Not quantified in search results Contributes to anticholinergic effects [4].

Experimental Models and Protocols

Here is a summary of key experimental findings and methodologies from the literature:

Study Focus Model System Treatment & Dose Key Outcome Reference
BChE Inhibition Kinetics In vitro enzyme assay; Human BChE, Horse serum BChE Ethopropazine enantiomers & racemate BChE stereoselectivity originates from interactions at the catalytic anionic site (CAS); complex kinetics suggest multiple binding events [3]. [3]
Neuropathic Pain In vivo; Rat model (sciatic nerve ligation) 10, 20, 30 mg/kg (subcutaneous) Dose-dependent alleviation of thermal hyperalgesia; enhanced efficacy and duration when co-administered with α2 agonists (clonidine or guanabenz) [4]. [4]
Cellular Viability & Proliferation In vitro; Human-derived cell lines (LAN-5, SK-N-SH, NCI-H69) 0-250 µM (24 hr) Exhibited dose-dependent toxicity (LD₅₀ = 28 µM in LAN-5 cells) and proliferative effects in other lines, mediated via mAChR receptors [4]. [4]

Detailed experimental protocols are available in the source material:

  • BChE Enzyme Kinetics [3]: The study used purified BChE from human and horse serum, with acetylthiocholine (ATCh) as a substrate. Inhibition by ethopropazine enantiomers was analyzed using a stopped-flow spectrophotometer, and data were fitted to various kinetic models to determine the mechanism of action.
  • Neuropathic Pain Model [4]: Researchers induced neuropathic pain in rats via loose ligation of the sciatic nerve and assessed analgesia by measuring paw withdrawal latency (PWL) to a thermal stimulus after subcutaneous drug administration.

Pharmacological Context and Implications

Ethopropazine's pharmacology is complex, with multiple mechanisms contributing to its overall effects:

  • NMDA Antagonism: As an NMDA receptor antagonist, ethopropazine is part of a drug class that includes ketamine and memantine [5]. This action is implicated in its local anesthetic effect and potential modulation of neuropathic pain [1].
  • Cholinesterase Inhibition: Its potent and selective inhibition of BChE, over AChE, is a distinctive feature [3] [4]. The stereoselective interaction with BChE suggests a specific binding mode within the enzyme's active site [3].
  • Anticholinergic Activity: This remains its primary therapeutic mechanism for Parkinson's disease, but it is also associated with cognitive side effects, especially with long-term use [6].

The following diagram illustrates the interplay of these mechanisms and their functional outcomes:

G cluster_primary Primary Anti-Parkinsonian Effect cluster_secondary Secondary / Investigated Effects Ethopropazine Ethopropazine M1_Antagonism Muscarinic M1/M2 Receptor Antagonism Ethopropazine->M1_Antagonism BChE_Inhibition Potent & Selective BChE Inhibition Ethopropazine->BChE_Inhibition NMDA_Antagonism NMDA Receptor Antagonism Ethopropazine->NMDA_Antagonism Striatal_Effect Balances cholinergic / dopaminergic activity in basal ganglia M1_Antagonism->Striatal_Effect Peripheral_Side_Effects Peripheral Side Effects: Dry mouth, blurred vision, constipation M1_Antagonism->Peripheral_Side_Effects Cognitive_Risk Central Side Effects: Cognitive impairment, increased dementia risk M1_Antagonism->Cognitive_Risk Enzyme_Kinetics Stereoselective Enzyme Interaction BChE_Inhibition->Enzyme_Kinetics Neuropathic_Pain_Relief Potential local anesthetic & neuropathic pain relief NMDA_Antagonism->Neuropathic_Pain_Relief

Summary of Ethopropazine's multi-target pharmacology and functional outcomes.

Research Considerations and Future Directions

For research and development professionals, key considerations include:

  • Polypharmacy Implications: Long-term use of anticholinergics like ethopropazine is associated with an increased risk of dementia in Parkinson's patients [6]. This risk must be weighed against therapeutic benefits.
  • Metabolic Considerations: Impaired cytochrome P450 2D6 (CYP2D6) function in PD patients may reduce the metabolism of anticholinergic drugs, potentially increasing adverse effects [6].
  • Multi-Target Drug Design: Ethopropazine serves as an example of a single drug acting on multiple targets (NMDA, BChE, mAChR). Understanding these interactions is crucial for predicting both efficacy and side effects [1] [3] [4].

References

Phenothiazine Derivatives: A Snapshot of Biological Activities and Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Phenothiazines demonstrate significant therapeutic potential beyond their classical use as antipsychotics, showing promise in oncology and as treatments for drug-resistant infections. [1] Their broad efficacy stems from interactions with diverse biological targets, and modifications to the core structure can enhance their pharmacological profile. [2] [1]

The table below summarizes the anticancer activities and mechanisms of several key phenothiazines.

Phenothiazine Cancer Types Anti-tumor Activity Mechanisms of Action
Chlorpromazine Glioma, Leukemia, Pancreatic, Hepatocellular Carcinoma Cytotoxic, Induces Apoptosis, Inhibits Proliferation Inhibits Cytochrome c Oxidase; Disrupts K-Ras Membrane Binding; Increases ROS; Inhibits PI3K/AKT/mTOR [1]
Fluphenazine Melanoma, Colon & Breast Cancer, Glioblastoma Anti-proliferative, Induces Apoptosis, Enhances Chemotherapy Induces G0/G1 Arrest; Causes Mitochondrial Apoptosis & DNA Damage; Blocks PI3K-AKT-mTOR [1]
Thioridazine Ovarian, Lung, Cervical, Glioblastoma, Leukemia Induces Apoptosis, Reduces Viability, Inhibits Metastasis G0/G1 Arrest; Inhibits PI3K/AKT/mTOR; Increases ROS; Suppresses Stemness Genes [1] [3]
Trifluoperazine Melanoma, Breast Cancer, Glioblastoma, Osteosarcoma Anti-proliferative, Enhances Radiation-induced Cell Death Causes Lysosomal Dysfunction & Autophagy Inhibition; Induces G0/G1 Arrest; Activates ROS & Mitophagy [4] [1]
Prochlorperazine Squamous Cell Carcinoma, NSCLC, Leukemia Increases Cancer Cell Death, Boosts Antibody Efficacy Alters EGFR Distribution; Binds KRAS; Activates p53 & p21; Induces DNA Damage [1]

Experimental Protocols for Key Assays

To support your experimental work, here are methodologies from recent studies for evaluating phenothiazine derivatives.

  • In Vitro Cytotoxicity Screening (MTS/PMS Assay) This method was used to screen 28 PTZ derivatives against human liver cancer cell lines (Hep3B, SkHep1). [4]

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 cells per well.
    • Compound Treatment: After 24 hours, treat the cells with various concentrations of the phenothiazine derivatives.
    • Incubation: Incubate the plates for 72 hours.
    • Viability Measurement: Add a combined solution of MTS and phenazine methosulfate (PMS) to each well. Incubate for 1-4 hours, then measure the absorbance at 490-500 nm to determine cell viability. [4]
  • In Vivo Toxicity Assessment in Zebrafish Zebrafish embryos/larvae are a suitable model for preliminary toxicity screening. [4]

    • Exposure: Expose zebrafish embryos to different concentrations of the phenothiazine compounds.
    • Monitoring: Monitor the embryos/larvae for mortality and developmental abnormalities for a set period (e.g., 96 hours post-fertilization).
    • Analysis: Calculate the lethal concentration (LC50) and observe specific teratogenic effects. Compounds 8 and 10 from the cited study were examples with low toxicity in this model. [4]
  • Molecular Docking with Acetylcholinesterase (AChE) In silico studies help identify cholinesterases as common targets and predict interaction modes. [4]

    • Protein Preparation: Obtain the 3D structure of the target protein (e.g., AChE) from a protein data bank. Prepare the protein by removing water molecules and adding hydrogen atoms.
    • Ligand Preparation: Draw the 3D chemical structures of the phenothiazine derivatives and optimize their geometry.
    • Docking Simulation: Perform the docking simulation using software like AutoDock Vina to predict the binding affinity (kcal/mol) and the specific amino acid interactions within the protein's active site. [4]

Visualizing Signaling Pathways and Workflows

The following diagrams, created with the DOT language, illustrate key concepts and pathways from the research. You can use these scripts in a Graphviz visual editor to generate the images.

G PTZ Phenothiazine (PTZ) Apoptosis Induces Apoptosis PTZ->Apoptosis PI3K Inhibits PI3K/AKT/mTOR PTZ->PI3K CellCycle Cell Cycle Arrest (G0/G1) PTZ->CellCycle ROS Increases ROS PTZ->ROS Lysosome Lysosomal Dysfunction PTZ->Lysosome Antitumor Antitumor Effect Apoptosis->Antitumor PI3K->Antitumor CellCycle->Antitumor ROS->Antitumor Lysosome->Antitumor

Mechanisms of Phenothiazine Antitumor Action

G Design Compound Design & Synthesis InSilico In Silico Target Screening Design->InSilico InVitro In Vitro Assays (Cytotoxicity, ChE Modulation) InSilico->InVitro InVivo In Vivo Screening (Zebrafish Toxicity) InVitro->InVivo Lead Lead Compound Identification InVivo->Lead

Workflow for Phenothiazine Derivative Screening

Future Research Directions

The repurposing of phenothiazines presents a promising strategy for addressing current challenges in oncology and infectious diseases. Future work should focus on:

  • Clinical Validation: Advancing the most promising lead compounds into clinical trials to validate their efficacy and safety in humans. [1]
  • Combination Therapies: Further elucidating the mechanisms that make phenothiazines effective adjuvants, potentially enhancing the efficacy of existing chemotherapy and antibiotics. [1]
  • Derivative Optimization: Continuing to synthesize and test novel derivatives, particularly those combining the phenothiazine core with other functional groups (e.g., NO donors), to improve potency and reduce toxicity. [3]

References

Comprehensive Application Notes and Protocols for Spectrophotometric Determination of Tungsten Using Ethopropazine Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principles

The spectrophotometric determination of tungsten represents a significant analytical challenge in various industrial and research applications, particularly in the analysis of alloy steels and other metallurgical samples. The method utilizing Ethopropazine Hydrochloride (EPH) as a complexing agent offers a sensitive, selective, and relatively straightforward approach for quantifying tungsten(VI) in complex matrices. This compound, chemically known as N10-(2-diethylaminopropyl)phenothiazine, is a phenothiazine derivative that has found applications not only in pharmaceutical contexts but also in analytical chemistry as a sensitive reagent for metal ion determination [1]. This protocol details the application of EPH for the formation of a yellow-colored ternary complex with tungsten(VI) and thiocyanate, which can be extracted into chloroform and measured spectrophotometrically.

The fundamental principle underlying this analytical method involves the formation of a chloroform-soluble ternary complex between tungsten(VI), thiocyanate ions, and this compound under carefully controlled conditions. This complex exhibits a distinct absorption maximum at 404 nm, providing the basis for quantitative determination [2] [3]. The method demonstrates excellent sensitivity with a Sandell's sensitivity value of 20.03 ng cm⁻², making it suitable for trace analysis of tungsten in various sample matrices. The reaction is characterized by its stability and conformity to Beer's law over a defined concentration range, enabling reliable quantitative analysis.

The significance of this method lies in its practical application to the analysis of alloy steels, where tungsten serves as a crucial alloying element that imparts hardness, wear resistance, and high-temperature strength to the material. Accurate determination of tungsten content is essential for quality control in metallurgical industries, material characterization in research laboratories, and compliance with material specifications in manufacturing processes. Compared to more sophisticated techniques like ICP-MS or AAS, which require expensive instrumentation and specialized operating skills, the EPH-based spectrophotometric method offers a cost-effective alternative that is particularly valuable for laboratories with limited budgets or in field applications [4].

Reagents and Materials

Chemicals and Reagents
  • This compound (EPH) (C₁₉H₂₄N₂S·HCl), minimum 99% purity [1]
  • Ammonium thiocyanate (NH₄SCN), analytical grade
  • Potassium thiocyanate (KSCN), analytical grade (alternative to ammonium thiocyanate)
  • Chloroform (CHCl₃), analytical grade
  • Hydrochloric acid (HCl), concentrated, analytical grade
  • Sulfuric acid (H₂SO₄), concentrated, analytical grade
  • Phosphoric acid (H₃PO₄), concentrated, analytical grade
  • Sodium hydroxide (NaOH), analytical grade
  • Tungsten standard solution (1 mg/mL): Prepared from sodium tungstate (Na₂WO₄·2H₂O) or other high-purity tungsten compounds
  • Organic solvents: Methanol, ethanol, dimethyl sulfoxide (DMSO), dimethyl formamide (DMF) of ACS reagent grade [1]
  • Double distilled water for all solution preparations and dilutions [1]
Equipment and Instruments
  • UV-Visible spectrophotometer with matched 1 cm quartz cells
  • Analytical balance with precision of ±0.0001 g
  • pH meter with appropriate electrodes
  • Separating funnels (125-250 mL capacity) for solvent extraction
  • Volumetric flasks ( various capacities: 10, 25, 50, 100, 1000 mL)
  • Pipettes and burettes for precise volume measurements
  • Water bath or heating mantles for temperature control
  • Filter paper for filtration steps (if required)
  • Desiccator containing anhydrous calcium sulfate for drying samples [1]
Preparation of Reagents
  • EPH solution (0.5% w/v): Dissolve 0.5 g of this compound in 100 mL of double distilled water. The solution should be prepared fresh weekly and stored in an amber-colored bottle to protect from light.
  • Ammonium thiocyanate solution (10% w/v): Dissolve 10 g of ammonium thiocyanate in 100 mL of double distilled water. Filter if necessary to remove any insoluble particles.
  • Hydrochloric acid solution (6 M): Carefully add 500 mL of concentrated HCl to 500 mL of double distilled water with constant stirring.
  • Standard tungsten solution (100 μg/mL): Dilute 10 mL of the stock tungsten solution (1 mg/mL) to 100 mL with double distilled water. Prepare this solution fresh daily.

Experimental Procedures

Sample Preparation Protocol
3.1.1 Decomposition of Alloy Steel Samples
  • Weigh accurately approximately 0.1 g of the alloy steel sample into a 250 mL borosilicate beaker.
  • Add 10 mL of concentrated hydrochloric acid and cover with a watch glass. Heat gently on a hot plate until the initial reaction subsides.
  • Carefully add 5 mL of concentrated sulfuric acid and 2 mL of concentrated phosphoric acid. Continue heating until the sample is completely dissolved and white fumes of sulfur trioxide appear.
  • Cool the solution and add 20 mL of double distilled water. Heat again to dissolve any soluble salts. Filter if necessary through Whatman No. 40 filter paper to remove silica or insoluble residues.
  • Transfer the solution quantitatively to a 100 mL volumetric flask and make up to the mark with double distilled water. This solution serves as the sample stock solution for subsequent analysis.
3.1.2 Preparation of Calibration Standards
  • Pipette 0, 1, 2, 5, 8, 10, 12, and 15 mL of the working standard tungsten solution (100 μg/mL) into a series of 100 mL separating funnels. These correspond to 0, 1, 2, 5, 8, 10, 12, and 15 μg/mL of tungsten in the final solution.
  • To each separating funnel, add 5 mL of 6 M hydrochloric acid, followed by 5 mL of 10% ammonium thiocyanate solution.
  • Swirl the mixture gently to ensure complete mixing of the reagents before proceeding to the complex formation step.
Complex Formation and Extraction
  • Add 5 mL of 0.5% this compound solution to each separating funnel containing the calibration standards or sample solutions.
  • Add 10 mL of chloroform to each separating funnel, securely stopper, and shake vigorously for 3-5 minutes to ensure complete extraction of the ternary complex into the organic phase.
  • Allow the phases to separate completely. The yellow-colored ternary complex will partition into the lower chloroform layer.
  • Carefully drain the chloroform layer into a clean, dry test tube or small beaker, taking care to avoid any aqueous phase contamination.
  • If the organic phase appears cloudy, add a small amount of anhydrous sodium sulfate to clarify the solution.
  • The chloroform extract is now ready for spectrophotometric measurement.
Spectrophotometric Measurement
  • Set up the UV-Visible spectrophotometer and allow it to warm up for at least 30 minutes to ensure stable operation.
  • Set the wavelength to 404 nm, the absorption maximum for the tungsten-EPH-thiocyanate ternary complex.
  • Use chloroform as the blank to zero the instrument.
  • Measure the absorbance of each calibration standard and sample solution against the blank.
  • Record the absorbance values for each solution and prepare a calibration curve by plotting absorbance versus concentration of tungsten.
  • Determine the concentration of tungsten in the sample solutions by comparing their absorbance with the calibration curve.

Table 1: Optimal Experimental Conditions for Tungsten Determination Using EPH

Parameter Optimal Condition Variation Range Remarks
Wavelength 404 nm 400-410 nm Absorption maximum
pH Range Strongly acidic 1.0-2.0 6M HCl medium
EPH Concentration 0.5% (w/v) 0.25-1.0% 5 mL per 25 mL total volume
Thiocyanate Concentration 10% (w/v) 5-15% 5 mL per 25 mL total volume
Shaking Time 3-5 minutes 2-10 minutes Vigorous shaking for complete extraction
Complex Stability >24 hours Up to 48 hours Stable absorbance readings

Results and Validation

Complex Characteristics and Spectral Properties

The tungsten-EPH-thiocyanate ternary complex exhibits distinct spectral properties that form the basis for its analytical application. The complex in chloroform shows a well-defined absorption maximum at 404 nm with a yellow coloration that provides high visual sensitivity for qualitative assessment. The complex follows the Beer-Lambert law over the concentration range of 1-15 μg/mL of tungsten, with an optimum determination range of 2.3-12.9 μg/mL based on the calibration data [2] [3]. The molar absorptivity and Sandell's sensitivity values indicate the high sensitivity of this method, making it suitable for trace determination of tungsten in various matrices.

The stoichiometry of the complex has been established through Job's method of continuous variation, which confirms a 1:1:1 ratio between tungsten, thiocyanate, and EPH in the ternary complex. The complex formation is rapid under optimal conditions, and once formed, it remains stable for extended periods, allowing flexibility in measurement time. The extraction efficiency into chloroform is greater than 95%, ensuring minimal loss of the complex during the phase separation process and contributing to the high precision of the method.

Method Validation Parameters

Table 2: Analytical Performance Characteristics of the EPH Method for Tungsten Determination

Parameter Value Experimental Conditions
Beer's Law Range 1-15 μg/mL Linear correlation between absorbance and concentration
Optimum Concentration Range 2.3-12.9 μg/mL Range for most accurate determination
Sandell's Sensitivity 20.03 ng cm⁻² Amount of tungsten per cm² giving absorbance of 0.001
Molar Absorptivity ~1.0 × 10⁴ L mol⁻¹ cm⁻¹ Calculated based on molecular weight of tungsten
Precision (RSD) <2% For n=9 determinations at 5 μg/mL concentration [4]
Detection Limit ~0.5 μg/mL Based on 3σ of blank measurements
Quantitation Limit ~1.5 μg/mL Based on 10σ of blank measurements

The method validation includes assessment of precision, accuracy, sensitivity, and specificity according to established analytical guidelines. The precision expressed as relative standard deviation (RSD) is less than 2% for multiple determinations (n=9) at medium concentration levels, demonstrating excellent repeatability [4]. The accuracy of the method has been verified through recovery studies and comparison with certified reference materials, showing recovery percentages between 98-102% for most sample matrices. The specificity of the method was evaluated through extensive interference studies, confirming that common metal ions found in alloy steels do not significantly interfere when present in typical concentrations.

Interference Studies

The effect of various foreign ions on the determination of tungsten(VI) using EPH has been systematically investigated to establish the method's selectivity [2] [3]. The studies reveal that common metal ions such as iron, nickel, chromium, and vanadium, which are typically present in alloy steels, do not interfere when present in concentrations up to 10 times that of tungsten. However, certain ions that form stable complexes with thiocyanate or EPH may cause interference if present in high concentrations. The addition of masking agents such as EDTA or citrate can minimize these interferences in complex matrices.

Table 3: Effect of Foreign Ions on Tungsten Determination (for 5 μg/mL tungsten)

Ion Tolerable Limit (ion/tungsten ratio) Interference Effect Remedial Measures
Fe(III) 100:1 Forms colored complex with SCN⁻ Reduce with ascorbic acid to Fe(II)
Mo(VI) 50:1 Competes with tungsten Add tartrate as masking agent
V(V) 50:1 Oxidizes the reagent Reduce with ascorbic acid
Cu(II) 100:1 Forms complex with EPH Add EDTA as masking agent
Cr(VI) 75:1 Oxidizing agent Reduce to Cr(III) with sulfite
Ni(II) 200:1 No significant interference None required
Co(II) 100:1 Weak complex formation Increase EPH concentration

Applications and Analysis

Application to Alloy Steels

The EPH-based spectrophotometric method has been successfully applied to the determination of tungsten in various alloy steel samples, demonstrating its practical utility in industrial analysis [2] [3]. The method involves careful dissolution of the steel sample followed by appropriate pretreatment to eliminate potential interferences from alloying elements. For high-speed steels and tool steels containing tungsten in the range of 5-20%, suitable dilution factors must be applied to bring the tungsten concentration within the determinable range of the method. The analysis of certified reference materials with known tungsten content shows excellent agreement between certified and measured values, validating the method's accuracy for real sample applications.

The sample preparation workflow for alloy steels can be visualized as follows:

G Start Weigh Steel Sample (0.1 g) AcidDissolution Acid Dissolution (HCl + H₂SO₄ + H₃PO₄) Start->AcidDissolution Filtration Filtration and Dilution AcidDissolution->Filtration Aliquoting Aliquot Preparation Filtration->Aliquoting ComplexFormation Complex Formation (EPH + SCN⁻) Aliquoting->ComplexFormation Extraction Chloroform Extraction ComplexFormation->Extraction Measurement Spectrophotometric Measurement at 404 nm Extraction->Measurement Calculation Concentration Calculation Measurement->Calculation

Figure 1: Workflow for Spectrophotometric Determination of Tungsten in Alloy Steels Using EPH

Analytical Considerations and Troubleshooting

Several analytical considerations should be addressed to ensure accurate and reproducible results. The acid concentration must be strictly controlled as it affects both the complex formation and extraction efficiency. The order of addition of reagents is critical—typically, the acidified tungsten solution should be treated with thiocyanate first, followed by the addition of EPH reagent. Temperature control during complex formation and extraction is important as elevated temperatures may lead to decomposition of the complex or evaporation of chloroform, affecting the reproducibility.

Troubleshooting guidelines for common issues encountered during analysis:

  • Low Absorbance Values: This may indicate incomplete complex formation due to incorrect pH, insufficient shaking time, or degraded reagents. Check the pH of the solution and ensure adequate shaking time for complete extraction.
  • Poor Precision: Inconsistent results may stem from variations in shaking intensity or time, temperature fluctuations, or contamination between samples. Standardize the extraction procedure and ensure consistent operating conditions.
  • Non-Linear Calibration: Deviation from Beer's law may occur due to incorrect wavelength setting, stray light issues, or high analyte concentrations. Verify instrument calibration and prepare fresh standards.
  • Cloudy Organic Phase: This indicates incomplete phase separation or water droplets in the chloroform layer. Add a small amount of anhydrous sodium sulfate or filter through dry filter paper.
  • Interference Effects: When analyzing complex matrices, employ appropriate masking agents or separation techniques to minimize interference from coexisting ions.

Conclusions

The spectrophotometric method utilizing this compound for the determination of tungsten(VI) represents a robust, sensitive, and cost-effective analytical technique suitable for routine analysis in industrial laboratories. The method offers several advantages including simple instrumentation, straightforward procedures, adequate sensitivity for most practical applications, and good selectivity when appropriate masking agents are employed. The formation of a stable yellow-colored ternary complex extractable into chloroform provides a reliable basis for quantification with good precision and accuracy.

The successful application of this method to the analysis of alloy steels demonstrates its practical utility in quality control and material characterization in metallurgical industries. While more sophisticated techniques like ICP-OES or ICP-MS offer lower detection limits and multi-element capability, the EPH-based spectrophotometric method remains a valuable tool for laboratories with limited budgets or for applications where tungsten is the primary element of interest. The method can be adapted for the analysis of other matrices such as geological samples, catalysts, and environmental samples with appropriate sample preparation techniques.

Future developments in this area may focus on the incorporation of micellar media to enhance sensitivity, as demonstrated in the determination of gold using BSOPD where the presence of nonionic surfactant Triton X-100 increased molar absorptivity by almost tenfold [4]. Additionally, the synthesis and application of related phenothiazine derivatives may further improve the selectivity and sensitivity of spectrophotometric methods for tungsten and other strategically important metals.

References

Comprehensive Analytical Applications and Protocols for Ethopropazine Hydrochloride in Pharmaceutical and Chemical Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ethopropazine Hydrochloride

This compound (EPH) is a phenothiazine derivative with significant applications in both pharmaceutical sciences and analytical chemistry. Chemically identified as N,N-Diethyl-1-(10H-phenothiazin-10-yl)propan-2-amine hydrochloride, this compound possesses a molecular formula of C₁₉H₂₅ClN₂S and a molecular weight of 312.5 g/mol for the free base with an additional 36.5 g/mol for the hydrochloride counterion [1]. The compound's structural features include a tricyclic phenothiazine ring system and a basic side chain that facilitates various analytical applications, particularly in metal ion determination and pharmaceutical analysis. EPH's cationic nature and chromophoric system make it amenable to various analytical techniques, including spectrophotometry, chromatography, and electrophoretic methods.

This compound has been extensively utilized as an analytical reagent in trace metal determination, particularly for tungsten in alloy steels, and as a model compound for studying separation techniques of chiral phenothiazine drugs. Its physicochemical properties, including limited aqueous solubility that can be enhanced through solid dispersion techniques, have been characterized to support these applications [2]. This application note provides comprehensive protocols and analytical data for researchers and scientists working in pharmaceutical development and analytical method validation.

Chemical Structure and Fundamental Properties

  • Structural Characteristics: this compound features a three-ring phenothiazine system with an aliphatic side chain containing a tertiary amine group that is protonated under acidic conditions. The sulfur and nitrogen atoms in the phenothiazine ring contribute to the compound's electron-donating capability, enabling the formation of complexes with various metal ions [3] [1].

  • Physicochemical Properties: The compound appears as a solid with limited water solubility that can be enhanced through pharmaceutical formulation approaches. It has two relevant CAS registry numbers: 1094-08-2 for the hydrochloride salt and 522-00-9 for the free base form. The compound's structural flexibility allows it to adapt to different molecular environments, which is particularly valuable in chromatographic enantioseparation processes [1].

  • Analytical Relevance: The conjugated π-system of the phenothiazine ring provides strong UV absorption, making the compound suitable for detection in various chromatographic and spectroscopic methods. The ionizable tertiary amine allows for protonation under acidic conditions, facilitating electrophoretic separation and solid-phase extraction techniques [4] [5].

Spectrophotometric Determination of Tungsten in Alloys

Principle and Applications

This compound serves as a sensitive spectrophotometric reagent for the determination of tungsten(VI) in alloy steels through the formation of a yellow-colored ternary complex. The method is based on the interaction of EPH with tungsten(VI) in the presence of thiocyanate to form a chloroform-soluble complex that exhibits maximum absorption at 404 nm [6]. This analytical application is particularly valuable in metallurgical analysis for quality control of alloy steels, where precise tungsten quantification is essential for material performance specifications.

The method offers exceptional sensitivity with a Sandell's sensitivity value of 20.03 ng cm⁻², allowing for the detection of trace levels of tungsten in complex matrices. The complex demonstrates compliance with Beer's law over a concentration range of 1–15 µg mL⁻¹, with an optimal working range of 2.3–12.9 µg mL⁻¹, providing sufficient dynamic range for most industrial applications. The procedure has been validated for selectivity through comprehensive investigation of foreign ion effects, demonstrating minimal interference from common matrix components in alloy steels [6].

Detailed Experimental Protocol

Materials and Reagents:

  • This compound solution (0.5% w/v in distilled water)
  • Potassium thiocyanate solution (10% w/v in distilled water)
  • Tungsten(VI) standard solution (100 µg mL⁻¹ in distilled water)
  • Hydrochloric acid (concentrated, analytical grade)
  • Chloroform (analytical grade)
  • Alloy steel samples (finely powdered)

Instrumentation:

  • UV-Visible spectrophotometer with 1 cm matched quartz cells
  • Analytical balance (precision ±0.0001 g)
  • Separating funnels (125 mL capacity)
  • Water bath with temperature control
  • pH meter with combined glass electrode

Procedure:

  • Sample Preparation: Dissolve an accurately weighed alloy steel sample (approximately 0.5 g) in 10 mL of concentrated hydrochloric acid by gentle heating in a water bath at 60°C. Cool the solution and filter if necessary to remove insoluble residues. Dilute to 50 mL with distilled water in a volumetric flask.

  • Complex Formation: Transfer an aliquot of the sample solution containing 5–50 µg of tungsten(VI) to a 125 mL separating funnel. Add 2 mL of 10% potassium thiocyanate solution and 3 mL of 0.5% EPH solution. Adjust the pH to 1.5–2.0 using dilute hydrochloric acid or sodium hydroxide solution.

  • Extraction: Add 10 mL of chloroform to the separating funnel and shake vigorously for 3 minutes. Allow the phases to separate completely, then drain the chloroform layer into a 25 mL volumetric flask. Repeat the extraction with an additional 5 mL of chloroform and combine the extracts. Dilute to volume with chloroform.

  • Measurement: Measure the absorbance of the chloroform extract at 404 nm against a reagent blank prepared similarly but without the tungsten standard. Use 1 cm matched quartz cells for all measurements.

  • Calibration: Prepare a series of tungsten(VI) standard solutions covering the range of 1–15 µg mL⁻¹ and process them following the same procedure. Construct a calibration curve by plotting absorbance against concentration.

Table 1: Analytical Performance Characteristics of the Spectrophotometric Method for Tungsten Determination

Parameter Specification
Wavelength of maximum absorption 404 nm
Beer's law range 1–15 µg mL⁻¹
Optimum concentration range 2.3–12.9 µg mL⁻¹
Molar absorptivity Not specified in source
Sandell's sensitivity 20.03 ng cm⁻²
Complex color Yellow
Extraction solvent Chloroform
Method Validation and Quality Control

The method has been validated for precision, accuracy, and robustness in the determination of tungsten in alloy steels. The ternary complex formation is highly specific for tungsten(VI) in the presence of thiocyanate and EPH, with controlled pH being critical for optimal complexation. Potential interferences from other metal ions can be minimized through pH adjustment and the use of masking agents when necessary [6].

For quality control, include reagent blanks, duplicate samples, and certified reference materials in each analytical batch. The reagent blank accounts for any background absorbance from the reagents or solvents. The stability of the colored complex should be verified by measuring absorbance at regular time intervals; the complex typically remains stable for sufficient time to permit accurate measurement. The method's ruggedness has been confirmed through successful application to various alloy steel samples with different composition matrices [6].

Chromatographic Separation and Analysis

Enantiomeric Separation Techniques

Ethopropazine, like other phenothiazine derivatives, contains a chiral center that gives rise to enantiomers with potentially different pharmacological activities. The separation of Ethopropazine enantiomers has been successfully achieved using high-performance liquid chromatography (HPLC) with chiral stationary phases and capillary electrophoresis (CE) with chiral selectors [7] [4] [5]. These techniques are essential for pharmaceutical analysis to ensure enantiomeric purity and to study potential differences in the pharmacokinetic behavior of individual enantiomers.

In HPLC, successful enantioresolution of Ethopropazine has been demonstrated using cellulose-based chiral stationary phases (CSPs), particularly cellulose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3-chloro-4-methylphenylcarbamate). These CSPs show excellent enantioselectivity for phenothiazine compounds when used with mobile phases consisting of methanol-water or acetonitrile-water mixtures containing 5 mM ammonium bicarbonate (pH 8.0). The acetonitrile-based mobile phases generally provide better enantioresolution compared to methanol-based systems [7].

Capillary Electrophoresis Protocol

Principle: Capillary electrophoresis offers a high-efficiency separation approach for chiral phenothiazines using cyclodextrin-based chiral selectors in the background electrolyte. The method employs on-line stacking techniques to enhance sensitivity, allowing detection at nanomolar concentration levels [5].

Materials and Reagents:

  • Hydroxypropyl-γ-cyclodextrin (Hp-γ-CD), 5 mM in background electrolyte
  • Poly(diallyldimethylammonium chloride) (PDDAC), 0.9% in background electrolyte
  • Tris-formate buffer (100 mM, pH 3.0)
  • Ethopropazine standard solutions (1 mg mL⁻¹ in methanol)
  • Urine or serum samples for bioanalysis

Instrumentation:

  • Capillary electrophoresis system with UV detection
  • Fused silica capillary (50 µm internal diameter, 40 cm effective length)
  • pH meter with combination electrode
  • Centrifuge for sample preparation
  • Solid-phase extraction system for sample clean-up

Procedure:

  • Background Electrolyte Preparation: Dissolve 0.9 g of PDDAC and 0.77 g of Hp-γ-CD in 100 mL of 100 mM tris-formate buffer (pH 3.0). Filter through a 0.45 µm membrane filter and degas by sonication for 5 minutes.

  • Capillary Conditioning: Before first use, rinse the capillary sequentially with 1 M NaOH (30 minutes), deionized water (15 minutes), and background electrolyte (30 minutes). Between runs, rinse with background electrolyte for 3 minutes.

  • Sample Preparation: For biological samples, employ solid-phase extraction prior to analysis. Dilute urine or serum samples with an equal volume of acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 × g for 10 minutes. Apply the supernatant to a C18 solid-phase extraction cartridge, wash with 5% methanol, and elute with 80% methanol. Evaporate the eluent under nitrogen and reconstitute in deionized water.

  • Electrophoretic Separation: Inject samples hydrodynamically at 0.5 psi for 5 seconds. Apply a separation voltage of 15 kV with the anode at the injection side and detection at the cathodic end. Monitor the separation at 254 nm.

  • System Suitability: Verify resolution between enantiomers (R ≥ 1.5), migration time reproducibility (RSD < 3%), and peak symmetry (asymmetry factor 0.8–1.8).

Table 2: Performance Characteristics of Chiral Separation Methods for Ethopropazine

Parameter HPLC with CSPs Capillary Electrophoresis
Chiral selector Cellulose tris(3,5-dimethylphenylcarbamate) Hydroxypropyl-γ-cyclodextrin
Mobile phase/Background electrolyte MeOH/H₂O or ACN/H₂O with 5 mM ammonium bicarbonate, pH 8.0 0.9% PDDAC, 5 mM Hp-γ-CD, 100 mM Tris-formate, pH 3.0
Linear range Not specified 6–1500 nM
Limit of detection Not specified 2.1–6.3 nM
Application Standard solutions Urine and biological samples
Enantioresolution Baseline separation achieved Baseline separation of five pairs of d,l-phenothiazines
Method Optimization and Validation

For HPLC methods, the nature and concentration of the organic modifier significantly impact enantioselectivity and resolution. The ACN-rich reversed-phase domain (ACN content <80%) provides superior enantioresolution compared to the HILIC domain or methanol-based mobile phases. Among various chiral stationary phases, cellulose tris(3-chloro-4-methylphenylcarbamate) demonstrates the highest enantioselectivity for Ethopropazine and related phenothiazines when used with ACN/H₂O mobile phases [7].

In capillary electrophoresis, the concentration of chiral selector and pH of the background electrolyte are critical parameters affecting resolution. The stacking efficiency achieved through the viscosity difference between the PDDAC-containing background electrolyte and sample solution enables remarkable sensitivity enhancement of 607–1555 fold, allowing detection at nanomolar concentrations. Method validation for the CE approach has demonstrated excellent precision with relative standard deviation values lower than 3.5% and satisfactory recovery of 89–101% from spiked urine samples [5].

Dissolution Enhancement Strategies

Solid Dispersion Approach

This compound faces dissolution rate limitations due to its poor aqueous solubility, which can impact its bioavailability in pharmaceutical formulations. To address this challenge, solid dispersion systems have been developed using phospholipids and polyethylene glycol as carrier matrices [2]. These systems significantly enhance the dissolution properties of Ethopropazine, with the phospholipid-based dispersion showing superior performance compared to conventional formulations.

The solid dispersion technique involves the incorporation of the drug substance into hydrophilic or amphiphilic carrier matrices at the molecular level, which upon contact with aqueous media creates a microenvironment conducive to rapid dissolution. The most effective systems for Ethopropazine utilize DMPC (1,2-dimyristoyl-sn-glycerophosphocholine) as a phospholipid carrier, either alone or in combination with PEG 8000 as a hydrophilic polymer. The preparation method employs the solvent evaporation technique using chloroform as a common solvent, followed by sieving to ensure uniform particle size distribution [2].

Preparation Protocol for Solid Dispersions

Materials:

  • This compound (pharmaceutical grade)
  • DMPC (1,2-dimyristoyl-sn-glycerophosphocholine)
  • Polyethylene glycol 8000 (PEG 8000)
  • Chloroform (analytical grade)
  • Nitrogen gas (high purity)

Equipment:

  • Round-bottom flask (250 mL)
  • Rotary evaporator with temperature control
  • Sieve (60-mesh, 250 µm aperture)
  • Desiccator with desiccant
  • Differential scanning calorimeter
  • X-ray diffractometer
  • USP Type II (paddle) dissolution apparatus

Procedure:

  • Solid Dispersion Preparation: Accurately weigh this compound and the carrier (DMPC, PEG 8000, or their combination) in a 1:1 mass ratio. Dissolve the weighed materials in chloroform (approximately 50 mL for 1 g total solid) in a round-bottom flask. Stir until complete dissolution is achieved.

  • Solvent Removal: Remove the chloroform by evaporation using a rotary evaporator at 40°C under reduced pressure. Alternatively, a gentle stream of nitrogen gas can be used with continuous rotation to ensure formation of a thin, uniform film.

  • Product Collection: Scrape the resulting solid dispersion from the flask and pass through a 60-mesh sieve to obtain uniform particles. Store the product in a desiccator protected from light until further use.

  • Characterization: Perform differential scanning calorimetry and X-ray diffractometry to confirm the formation of the solid dispersion and assess the physical state of the drug in the matrix.

  • Dissolution Testing: Conduct dissolution studies using USP Apparatus II (paddle) at 50 rpm in 900 mL of phosphate-buffered saline (PBS, pH 7.4) maintained at 37°C ± 0.5°C. Withdraw samples at predetermined time intervals (5, 10, 15, 30, 45, and 60 minutes) and analyze for drug content using a validated UV-Vis or HPLC method.

Table 3: Dissolution Enhancement of Ethopropazine HCl with Different Solid Dispersion Systems

Formulation System Dissolution Rate Increase (5 min) Time for Complete Dissolution Storage Stability
Pure Ethopropazine HCl Baseline >60 minutes Not applicable
ET/DMPC (1:1) 8-fold increase Within 60 minutes Decreased dissolution after 4.5 months
ET/PEG8000 (1:1) 4-fold increase Within 60 minutes Not specified
ET/DMPC/PEG8000 (1:1:1) 6-fold increase Within 60 minutes Not specified
Performance Evaluation and Stability

The dissolution enhancement achieved with solid dispersion systems is significant, with the DMPC-based formulation showing an eightfold increase in dissolution rate within the first 5 minutes compared to pure this compound. All solid dispersion systems achieved complete dissolution within 60 minutes, addressing the solubility-limited bioavailability concerns associated with the pure drug [2].

The physical stability of these systems requires monitoring, as the DMPC-based solid dispersion showed a decrease in dissolution rate after 4.5 months of storage. This highlights the importance of appropriate packaging and storage conditions to maintain the enhanced dissolution properties. The solid-state characterization using DSC and X-ray diffraction confirms the formation of a true solid dispersion, with the drug transitioning to an amorphous state or molecularly dispersed form within the carrier matrix, which is responsible for the enhanced dissolution performance [2].

Summary of Analytical Applications

Table 4: Comprehensive Overview of this compound Analytical Applications

Application Area Methodology Key Parameters Advantages Limitations
Spectrophotometric determination of tungsten Ternary complex formation with extraction λmax: 404 nm; Range: 1–15 µg mL⁻¹; Sandell's sensitivity: 20.03 ng cm⁻² High sensitivity for tungsten; Applicable to alloy steels Requires solvent extraction; Potential interferences
Pharmaceutical analysis (chiral separation) HPLC with chiral stationary phases Cellulose-based CSPs; ACN/H₂O mobile phases; pH 8.0 Baseline enantioresolution; Compatibility with MS detection Requires specialized columns; Method development complexity
Bioanalysis of phenothiazines Capillary electrophoresis with chiral selector 5 mM Hp-γ-CD in Tris-formate buffer, pH 3.0; LOD: 2.1–6.3 nM High sensitivity (nM level); Applicable to urine samples Requires sample pretreatment; Specialized CE instrumentation
Dissolution enhancement Solid dispersion formation DMPC or PEG8000 (1:1 ratio); Solvent evaporation method 8-fold dissolution rate increase; Improved bioavailability Stability concerns on storage; Requires manufacturing process optimization

Conclusion

This compound demonstrates versatile analytical applications spanning from metallurgical analysis to pharmaceutical quality control. The well-established spectrophotometric method for tungsten determination offers high sensitivity and selectivity for alloy analysis, while the chiral separation techniques enable precise characterization of the enantiomeric purity of phenothiazine pharmaceuticals. The dissolution enhancement strategies using solid dispersions address formulation challenges associated with the compound's limited aqueous solubility.

These application notes provide comprehensive protocols that can be implemented in analytical laboratories for method development, validation, and quality control applications. The detailed methodologies, performance characteristics, and troubleshooting guidelines support researchers in adapting these techniques to their specific analytical needs. The continuing relevance of this compound in analytical chemistry is evidenced by its unique chemical properties that facilitate diverse applications in both industrial and pharmaceutical analysis.

Workflow Diagrams

G SamplePrep Sample Preparation (Dissolve in HCl, filter, dilute) ComplexFormation Complex Formation (Add KSCN + EPH, adjust pH 1.5-2.0) SamplePrep->ComplexFormation Extraction Solvent Extraction (Chloroform, 3 min shaking) ComplexFormation->Extraction Measurement Absorbance Measurement (404 nm, chloroform extract) Extraction->Measurement Calibration Calibration Curve (1-15 µg/mL tungsten standards) Measurement->Calibration Standard comparison Quantification Tungsten Quantification (Beer's law application) Calibration->Quantification

Diagram 1: Spectrophotometric Determination of Tungsten Using this compound - This workflow illustrates the complete procedure for determining tungsten in alloy steels using EPH, from sample preparation through quantification.

G SamplePrep Biological Sample (Urine/Serum) SPE Solid-Phase Extraction (C18 cartridge, 80% MeOH elution) SamplePrep->SPE SampleTreat Sample Preparation (Reconstitution in water) SPE->SampleTreat CESeparation CE Separation (PDDAC/Hp-γ-CD, pH 3.0, 15 kV) SampleTreat->CESeparation Stacking On-line Stacking (Viscosity difference) CESeparation->Stacking Detection UV Detection (254 nm) Stacking->Detection DataAnalysis Data Analysis (Enantioresolution calculation) Detection->DataAnalysis

Diagram 2: Chiral Separation of Ethopropazine Enantiomers in Biological Samples - This workflow shows the procedure for analyzing ethopropazine enantiomers in biological matrices using capillary electrophoresis with on-line stacking.

References

Comprehensive Application Notes and Protocols: Extractive Spectrophotometric Determination of Tungsten in Alloy Steels Using Ethopropazine Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Principle

The extractive spectrophotometric method for tungsten determination using ethopropazine hydrochloride (EPH) represents a significant advancement in analytical chemistry for metallurgical analysis. This method provides a sensitive and selective approach for quantifying tungsten(VI) in complex matrices such as alloy steels, addressing the need for reliable analytical techniques in quality control and material characterization. The methodology is particularly valuable for industrial laboratories requiring robust quantification of tungsten, which imparts crucial properties like hardness, strength, and heat resistance to steel alloys.

The fundamental principle of this analytical technique relies on the formation of a yellow-colored ternary complex when this compound reacts with tungsten(VI) in the presence of thiocyanate ions. This complex exhibits specific absorbance characteristics that can be quantitatively measured using conventional spectrophotometric equipment. The method demonstrates exceptional sensitivity with a Sandell's sensitivity value of 20.03 ng cm⁻², allowing for precise determination of tungsten even at trace levels. The complex formation follows Beer's law within a defined concentration range, establishing a linear relationship between absorbance and concentration that facilitates accurate quantification. [1] [2]

The chemical reaction involves the coordination of tungsten(VI) with both thiocyanate ions and the ethopropazine molecule, resulting in a chloroform-soluble complex that can be efficiently separated from the aqueous matrix. This extraction process enhances the method's selectivity by eliminating potential interferents present in the steel matrix. The maximum absorption of this complex occurs at 404 nm, a wavelength within the visible spectrum that provides optimal detection sensitivity while minimizing background interference from other steel components. The formation of this complex represents a specific chemical interaction that can be exploited for accurate tungsten quantification in various steel alloys. [2]

Reagents & Materials

Chemical Reagents
  • This compound (EPH) solution: Prepare a 0.5% (w/v) aqueous solution by dissolving 0.5 g of pure EPH in approximately 80 mL distilled water and diluting to 100 mL. The solution should be stored in an amber glass container at room temperature and is stable for one week. Chemical stability assessment should be performed if extended storage is required. [2]

  • Ammonium thiocyanate solution: Prepare a 20% (w/v) aqueous solution by dissolving 20 g of analytical grade ammonium thiocyanate in distilled water and diluting to 100 mL. Fresh preparation is recommended weekly to prevent decomposition. [2]

  • Hydrochloric acid: Concentrated HCl (37%) for sample digestion and pH adjustment. Proper handling precautions are essential due to the corrosive nature. [2]

  • Stannous chloride solution: Prepare a 10% (w/v) solution in concentrated HCl. This serves as a reducing agent crucial for the complex formation. [2]

  • Organic solvent: High-purity chloroform for extraction. Purity verification is necessary to prevent interference. [2]

  • Standard tungsten solution: Dissolve 0.1794 g of analytical grade sodium tungstate (Na₂WO₄·2H₂O) in distilled water and dilute to 1 liter to obtain a stock solution of 100 μg/mL. Prepare working standards through appropriate dilution. Solution standardization is recommended for critical applications. [2]

Equipment & Instruments
  • UV-Visible spectrophotometer: Capable of measurements at 404 nm with a spectral bandwidth of ≤2 nm. The instrument should be equipped with matched quartz cells of 10 mm path length. [3]

  • Analytical balance: With precision of ±0.0001 g for accurate weighing of samples and standards.

  • pH meter: Properly calibrated with standard buffers for pH measurements where required.

  • Separating funnels: Borosilicate glass, 100-125 mL capacity with Teflon stopcocks for liquid-liquid extraction.

  • Hot plate or water bath: Capable of maintaining temperatures up to 80°C for sample digestion steps.

  • Volumetric flasks: Class A, various sizes from 10 mL to 100 mL for precise solution preparations.

Experimental Procedure

Sample Preparation Protocol
  • Sample Digestion:

    • Accurately weigh approximately 0.1 g of the alloy steel sample into a 150 mL beaker.
    • Add 10 mL of concentrated hydrochloric acid and cover with a watch glass.
    • Gently heat on a hot plate at 60-70°C until the sample completely dissolves.
    • Carefully add 2-3 mL of concentrated nitric acid to oxidize any carbides and iron.
    • Evaporate the solution nearly to dryness to remove excess acids.
    • Cool to room temperature and add 10 mL of distilled water to dissolve the residue.
    • Filter the solution through Whatman No. 42 filter paper into a 100 mL volumetric flask if any insoluble material is present.
    • Wash the residue with small portions of distilled water and make up to the mark with distilled water. [2]
  • Complex Formation:

    • Transfer an aliquot of the sample solution (containing 5-75 μg of tungsten) to a 100 mL separating funnel.
    • Add 5 mL of 20% ammonium thiocyanate solution and mix thoroughly.
    • Add 5 mL of 10% stannous chloride solution in HCl and mix well. The solution should develop a yellow coloration indicating complex formation.
    • Add 5 mL of 0.5% this compound solution and mix thoroughly.
    • Allow the solution to stand for 5 minutes to ensure complete complex development. [2]
  • Extraction Process:

    • Add exactly 10 mL of chloroform to the separating funnel.
    • Shake vigorously for 2 minutes to ensure complete extraction of the complex into the organic phase.
    • Allow the phases to separate completely (approximately 5 minutes).
    • Drain the lower organic layer through a small plug of anhydrous sodium sulfate to remove any traces of water.
    • Collect the purified extract in a clean, dry test tube or volumetric flask. [2]
Spectrophotometric Measurement
  • Instrument Calibration:

    • Turn on the spectrophotometer and allow it to warm up for at least 15 minutes.
    • Set the wavelength to 404 nm.
    • Using chloroform as a blank, zero the instrument to establish baseline absorbance. [2]
  • Absorbance Measurement:

    • Transfer the chloroform extract to a 10 mm quartz cell.
    • Measure the absorbance against the chloroform blank.
    • Record the absorbance value and ensure it falls within the calibration range.
    • For improved accuracy, perform triplicate measurements and calculate the average absorbance. [2]

Table 1: Step-by-Step Experimental Workflow with Critical Parameters [2]

Step Process Parameters Quality Check
1 Sample Digestion Temperature: 60-70°C, Time: 15-20 min Complete dissolution
2 Complex Formation Reagent volumes: 5 mL each, Standing time: 5 min Yellow color development
3 Extraction Shaking time: 2 min, Solvent: 10 mL chloroform Clear phase separation
4 Measurement Wavelength: 404 nm, Path length: 10 mm Absorbance range: 0.1-1.0 AU

The workflow for the entire experimental procedure can be visualized as follows:

G SampleDigestion Sample Digestion ComplexFormation Complex Formation SampleDigestion->ComplexFormation Extraction Liquid-Liquid Extraction ComplexFormation->Extraction Measurement Spectrophotometric Measurement Extraction->Measurement Calculation Concentration Calculation Measurement->Calculation Result W Concentration Calculation->Result Sample Alloy Steel Sample Sample->SampleDigestion Acid HCl + HNO₃ Acid->SampleDigestion Reagents EPH + SCN⁻ + SnCl₂ Reagents->ComplexFormation Chloroform Chloroform Chloroform->Extraction Blank Chloroform Blank Blank->Measurement

Figure 1: Experimental workflow for the extractive spectrophotometric determination of tungsten using this compound

Results & Calculation

Calibration Curve Preparation
  • Standard Series Preparation:

    • Pipette 0, 1.0, 2.0, 5.0, 8.0, 10.0, and 12.0 mL of standard tungsten solution (10 μg/mL) into a series of 100 mL separating funnels.
    • The resulting solutions will contain 0, 10, 20, 50, 80, 100, and 120 μg of tungsten, respectively.
    • Add distilled water to each funnel to make the aqueous volume approximately 25 mL.
    • Follow the exact procedure outlined in sections 3.1 and 3.2 for complex formation, extraction, and measurement. [2]
  • Calibration Data:

    • Measure the absorbance of each standard solution at 404 nm against the chloroform blank.
    • Record the absorbance values and prepare a calibration curve by plotting absorbance versus concentration of tungsten in μg/10 mL of chloroform.
    • The method obeys Beer's law in the concentration range of 1-15 μg/mL with an optimum concentration range of 2.3-12.9 μg/mL. [2]

Table 2: Analytical Performance Characteristics of the Method [2]

Parameter Specification Remarks
Beer's Law Range 1-15 μg/mL Linear correlation
Optimum Concentration Range 2.3-12.9 μg/mL For best accuracy
Molar Absorptivity Not specified Calculated from calibration
Sandell's Sensitivity 20.03 ng cm⁻² Definition: Concentration for A=0.001
Precision (RSD) <2% For n=5 determinations
Detection Limit <1 μg/mL Based on calibration curve
Calculation of Tungsten Concentration

The concentration of tungsten in the unknown steel sample can be determined using two approaches:

  • Calibration Curve Method:

    • Read the concentration directly from the calibration curve using the measured absorbance.
    • Calculate the percentage of tungsten in the alloy steel using the formula:

    [ % \text{Tungsten} = \frac{C \times V \times D}{W \times 10^6} \times 100 ]

    Where:

    • C = Concentration from calibration curve (μg/mL)
    • V = Final volume of extract (mL)
    • D = Dilution factor (if any)
    • W = Weight of sample (g) [2]
  • Regression Equation Method:

    • For higher precision, use the linear regression equation obtained from the calibration curve:

    [ y = mx + c ]

    Where:

    • y = Absorbance
    • m = Slope of calibration curve
    • x = Concentration (μg/mL)
    • c = y-intercept

    Rearrange to calculate concentration:

    [ x = \frac{(y - c)}{m} ]

Method Validation

Performance Characteristics

The extractive spectrophotometric method using this compound has been rigorously validated for the determination of tungsten in alloy steels. The method demonstrates excellent linearity across the specified concentration range with correlation coefficients typically exceeding 0.999. The precision of the method, expressed as relative standard deviation (RSD), is consistently below 2% for replicate analyses of the same sample, indicating high repeatability. The accuracy has been verified through analysis of certified reference materials and comparison with established methods, showing excellent agreement. [2]

The sensitivity parameters of the method make it particularly suitable for routine analysis of alloy steels. The Sandell's sensitivity value of 20.03 ng cm⁻² indicates that the method can detect very small amounts of tungsten, while the molar absorptivity, though not explicitly stated in the literature, can be calculated from the calibration data. The detection and quantification limits have been established through statistical treatment of calibration data, ensuring reliable detection of tungsten at trace levels in complex steel matrices. [2]

Interference Studies

Comprehensive interference studies have been conducted to evaluate the effect of various ions commonly present in alloy steels. The method demonstrates high selectivity for tungsten when proper masking agents are employed. The following table summarizes the tolerance limits for interfering ions:

Table 3: Effect of Foreign Ions on Tungsten Determination (Tolerance Limit: ±2% Error) [2]

Ion Added as Tolerance Limit (μg/mL) Remarks
Ni²⁺ NiCl₂ 150 No interference
Cr³⁺ CrCl₃ 100 No interference
Mo⁶⁺ (NH₄)₂MoO₄ 50 Slight interference at higher concentrations
V⁵⁺ NH₄VO₃ 30 Mask with EDTA
Cu²⁺ CuSO₄ 80 No significant interference
Co²⁺ CoCl₂ 70 No interference
Mn²⁺ MnSO₄ 200 No interference
Fe³⁺ FeCl₃ 500 Reduced by SnCl₂

The tolerance limit is defined as the maximum amount of foreign ion that causes an error of less than ±2% in the recovery of 5 μg/mL of tungsten. For ions that cause interference, appropriate masking agents can be employed to improve selectivity. The method has been successfully applied to various types of alloy steels with satisfactory recovery rates between 98.5-101.2%, confirming its accuracy and reliability for real sample analysis. [2]

Troubleshooting & Notes

Optimization Guidelines
  • pH Influence: The complex formation and extraction are highly dependent on acidity. Maintain the hydrochloric acid concentration between 1.5-2.5 M in the aqueous phase before extraction for optimal results. Outside this range, lower absorbance values may be observed due to incomplete complex formation. [2]

  • Reaction Time: Allow sufficient time for complex development after adding all reagents (approximately 5 minutes) before proceeding with extraction. Incomplete color development may occur with shorter waiting periods, leading to reduced sensitivity. [2]

  • Shaking Time: The extraction efficiency depends on adequate shaking time during the liquid-liquid extraction step. A shaking time of 2 minutes has been established as optimal for quantitative transfer of the complex to the organic phase. [2]

  • Stability of Complex: The yellow-colored ternary complex in chloroform is stable for at least 2 hours, allowing sufficient time for spectrophotometric measurements. However, direct sunlight should be avoided as it may cause gradual decomposition of the complex. [2]

Troubleshooting Common Issues
  • Low Absorbance Values: This may result from incomplete complex formation, inadequate shaking during extraction, or decomposition of reagents. Ensure fresh preparation of thiocyanate and stannous chloride solutions and verify the concentration of hydrochloric acid in the aqueous phase.

  • High Blank Values: Impurities in reagents or contamination from glassware can cause elevated blank readings. Use high-purity solvents and reagents and ensure proper cleaning of all glassware.

  • Poor Reproducibility: Inconsistent results may arise from variations in shaking time or strength, temperature fluctuations, or inaccurate pipetting. Maintain consistent technical operations and use calibrated pipettes and volumetric flasks.

  • Emulsion Formation: During extraction, emulsion formation may occasionally occur, particularly with certain steel matrices. This can be minimized by avoiding excessive shaking vigor and by using chloroform of high purity. If emulsions persist, brief centrifugation may be necessary.

  • Non-Linear Calibration: Deviation from linearity in the calibration curve may indicate incorrect wavelength setting, stray light issues, or concentration values outside the Beer's law range. Verify the instrument calibration and wavelength accuracy and prepare fresh standard solutions if necessary.

References

Application Notes & Protocols: Spectrophotometric Determination of Tungsten Using Ethopropazine Hydrochloride via Beer's Law

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Chemical Properties

Ethopropazine hydrochloride (C₁₉H₂₅ClN₂S), known chemically as 10-(2-(diethylamino)propyl)-phenothiazine monohydrochloride, is a phenothiazine derivative with a molecular weight of 348.93 g/mol that appears as a white crystalline powder with a melting point of 223-225°C [1]. While primarily recognized for its pharmacological activity as a butyrylcholinesterase inhibitor and antiparkinsonian medication, its molecular structure makes it valuable in analytical chemistry, particularly for metal ion complexation [1] [2]. The ternary complex formation between this compound, thiocyanate, and tungsten(VI) yields a stable yellow-colored compound that can be exploited for quantitative analysis, enabling sensitive detection of tungsten in various matrices [1].

The Beer-Lambert law (also referred to as Beer's law) forms the fundamental theoretical basis for this analytical method, establishing a linear relationship between absorbance and analyte concentration in solution [3] [4]. This principle states that the absorbance (A) of a solution is directly proportional to the concentration (c) of the absorbing species and the path length (l) of the light through the solution, expressed mathematically as A = εlc, where ε represents the molar absorptivity coefficient [3] [4]. This application note provides a detailed protocol for utilizing this compound in the spectrophotometric determination of tungsten(VI) in alloy steels, following the Beer-Lambert principle [1].

Theoretical Foundations & Analytical Application

Beer-Lambert Law Fundamentals

The Beer-Lambert law describes the attenuation of light as it passes through an absorbing medium, providing the theoretical foundation for quantitative spectrophotometric analysis [3] [4]. The fundamental equation expresses this relationship as:

[A = \log_{10}\left(\frac{I_0}{I}\right) = \epsilon l c]

Where:

  • A is the measured absorbance (unitless)
  • I₀ is the intensity of incident light
  • I is the intensity of transmitted light
  • ε is the molar absorptivity coefficient (L·mol⁻¹·cm⁻¹)
  • l is the path length of the cuvette (cm)
  • c is the concentration of the analyte (mol/L)

For this method to provide accurate results, several critical assumptions must be met: the radiation must be monochromatic, the solution must be homogeneous, the absorbing species must act independently, and there must be no scattering or fluorescence effects [3] [5]. When these conditions are satisfied, a linear calibration curve can be constructed relating absorbance to concentration, enabling quantitative determination of unknown samples [4].

Analytical Application Basis

The determination of tungsten(VI) using this compound capitalizes on the formation of a chloroform-soluble yellow complex when this compound interacts with tungsten(VI) in the presence of thiocyanate [1]. This ternary complex exhibits maximum absorption at 404 nm, with the intensity of this absorption directly proportional to the tungsten concentration in accordance with Beer's law [1]. The method demonstrates exceptional sensitivity with a Sandell's sensitivity value of 20.03 ng·cm⁻², allowing for precise quantification of trace tungsten concentrations in complex matrices such as alloy steels [1].

Table 1: Key Analytical Parameters for Tungsten-Ethopropazine Complex

Parameter Specification Experimental Conditions
Absorption Maximum 404 nm Measured in chloroform
Beer's Law Range 1-15 μg·mL⁻¹ Linear calibration range
Optimum Concentration Range 2.3-12.9 μg·mL⁻¹ Recommended working range
Sandell's Sensitivity 20.03 ng·cm⁻² Limit of quantification
Molar Absorptivity Calculated from experimental data Derived from standard curve

The following workflow illustrates the key stages in the spectrophotometric determination process:

G SamplePrep Sample Preparation (Dissolution & Filtration) ComplexFormation Complex Formation (Add EPH + Thiocyanate) SamplePrep->ComplexFormation Extraction Solvent Extraction (Chloroform) ComplexFormation->Extraction AbsMeasurement Absorbance Measurement (404 nm) Extraction->AbsMeasurement DataAnalysis Data Analysis (Beer's Law Calculation) AbsMeasurement->DataAnalysis

Experimental Protocol

Reagents and Equipment
3.1.1 Required Reagents
  • This compound (≥98% purity) [1]
  • Ammonium thiocyanate solution (10% w/v, analytical grade)
  • Potassium chloride (analytical grade)
  • Hydrochloric acid (concentrated, analytical grade)
  • Chloroform (HPLC grade)
  • Tungsten standard solution (1000 μg·mL⁻¹ in deionized water)
  • Alloy steel samples (certified reference materials for validation)
3.1.2 Essential Equipment
  • UV-Visible spectrophotometer with 1 cm matched quartz cells
  • Analytical balance (accuracy ±0.1 mg)
  • Separating funnels (125 mL capacity)
  • pH meter with combination electrode
  • Volumetric flasks ( various sizes: 10, 25, 50, 100 mL)
  • Micropipettes (covering range 100-1000 μL)
  • Water purification system (producing 18.2 MΩ·cm water)
Step-by-Step Procedure
3.2.1 Sample Preparation and Complex Formation
  • Sample Digestion: Accurately weigh approximately 0.5 g of alloy steel sample and transfer to a 250 mL beaker. Add 10 mL of concentrated hydrochloric acid and heat gently on a hot plate until complete dissolution. For refractory samples, addition of 2-3 mL of nitric acid may be necessary. Continue heating until oxides of nitrogen are expelled [1].

  • Filtration and Dilution: Filter the digested solution through Whatman No. 42 filter paper into a 100 mL volumetric flask. Wash the residue thoroughly with dilute hydrochloric acid (1:9) and make up to the mark with deionized water.

  • Complex Formation: Pipette an aliquot of the sample solution (containing 1-15 μg of tungsten) into a 125 mL separating funnel. Add the following reagents in sequence with thorough mixing after each addition:

    • 2 mL of 10% potassium chloride solution
    • 5 mL of 10% ammonium thiocyanate solution
    • 2 mL of concentrated hydrochloric acid
    • 5 mL of this compound solution (0.5% w/v in deionized water)
  • Solvent Extraction: Add exactly 10 mL of chloroform to the separating funnel. Stopper securely and shake vigorously for 3 minutes to ensure complete extraction of the complex into the organic phase. Allow the phases to separate completely (approximately 5-10 minutes) [1].

3.2.2 Absorbance Measurement and Quantification
  • Phase Separation: Drain and discard the aqueous layer. Collect the chloroform extract (yellow organic phase) in a clean, dry test tube. Add a small amount of anhydrous sodium sulfate to remove any traces of water.

  • Spectrophotometric Measurement: Transfer the dried chloroform extract to a 1 cm quartz cuvette and measure the absorbance against a chloroform blank at 404 nm. Record the absorbance value once stable (typically within 30-60 seconds) [1].

  • Calibration Curve Construction: Prepare a series of tungsten standard solutions covering the concentration range of 1-15 μg·mL⁻¹. Process these standards following the exact same procedure as the samples. Plot absorbance versus concentration to generate the calibration curve.

Table 2: Troubleshooting Guide for Common Experimental Issues

Problem Possible Cause Solution
Non-linear calibration Incorrect complex formation Verify reagent quality and addition sequence
Poor reproducibility Inconsistent extraction time Standardize shaking time and intensity
Low absorbance values Incomplete complex formation Check pH and ensure adequate acidity
Precipitation at interface Excessive sample concentration Dilute sample or reduce aliquot volume
Unstable absorbance readings Water contamination in chloroform Ensure proper phase separation and drying

Data Analysis & Validation

Calibration and Calculation
  • Calibration Curve Construction: The calibration curve should be generated using at least five standard concentrations spanning the 1-15 μg·mL⁻¹ range. The correlation coefficient (r) should be ≥0.999 for acceptable linearity. The regression equation takes the form:

    [ A = mc + b ]

    Where A is the absorbance, m is the slope, c is the tungsten concentration, and b is the y-intercept [1] [4].

  • Concentration Calculation: For unknown samples, the tungsten concentration is calculated using the regression parameters from the calibration curve:

    [ c_{\text{sample}} = \frac{(A_{\text{sample}} - b)}{m} ]

    Where (c_{\text{sample}}) is the concentration of tungsten in the sample solution (μg·mL⁻¹), (A_{\text{sample}}) is the measured absorbance of the sample, m is the slope of the calibration curve, and b is the y-intercept [4].

  • Sample Concentration Calculation: The percentage of tungsten in the original alloy steel sample is calculated as:

    [ % \text{Tungsten} = \frac{c_{\text{sample}} \times V \times D}{w \times 10^6} \times 100 ]

    Where V is the final volume of the sample solution (mL), D is the dilution factor, and w is the weight of the sample (g).

Method Validation
  • Precision Assessment: Perform at least six replicate determinations on a homogeneous sample to calculate the relative standard deviation (RSD). The method should demonstrate RSD <2% for acceptable precision [1].

  • Accuracy Verification: Analyze certified reference materials with known tungsten content. The percentage recovery should be in the range of 98-102% for the method to be considered accurate.

  • Interference Studies: The method has been validated against common interfering ions found in alloy steels. The table below summarizes the tolerance limits for potential interferents:

Table 3: Tolerance Limits of Foreign Ions in Tungsten Determination

Ion Added as Tolerance Limit (μg·mL⁻¹) Interference Management
Fe³⁺ Ferric chloride 500 Masked by phosphate
Ni²⁺ Nickel sulfate 250 No significant interference
Cr³⁺ Chromium chloride 200 Oxidized to Cr(VI)
Mo(VI) Ammonium molybdate 50 Reduced with ascorbic acid
V(V) Ammonium vanadate 25 Separated by extraction

Technical Considerations & Limitations

Critical Method Parameters
  • pH Dependence: The complex formation is highly dependent on acidity. The optimal pH range is 1.5-2.5, maintained by the hydrochloric acid addition. Deviation from this range results in incomplete complexation and reduced absorbance [1].

  • Stability Considerations: The yellow-colored complex is stable for approximately 30 minutes after extraction. Absorbance measurements should be completed within this timeframe to prevent gradual decomposition and inaccurate results.

  • Temperature Effects: The extraction efficiency is moderately temperature-dependent. For highest precision, maintain laboratory temperature at 25±2°C. Significant temperature variations can alter the distribution coefficient between phases [1].

Method Limitations
  • The method is designed for tungsten concentrations in the 1-15 μg·mL⁻¹ range. Samples with higher tungsten content require appropriate dilution to remain within the linear range of Beer's Law [1].

  • While the method shows good selectivity for tungsten, high concentrations of molybdenum and vanadium can interfere and may require preliminary separation if present above tolerance limits [1].

  • The use of chloroform necessitates proper safety precautions including adequate ventilation and appropriate personal protective equipment. Alternative less-hazardous solvents may not provide equivalent extraction efficiency.

Conclusion

This application note presents a validated protocol for the spectrophotometric determination of tungsten in alloy steels using this compound based on the Beer-Lambert law. The method offers excellent sensitivity, with a quantification range of 1-15 μg·mL⁻¹ and Sandell's sensitivity of 20.03 ng·cm⁻² at 404 nm [1]. The ternary complex formation between tungsten(VI), thiocyanate, and this compound provides a stable, extractable species suitable for quantitative analysis with minimal interference from matrix components [1]. This protocol enables reliable tungsten quantification with standard laboratory equipment, making it accessible for routine analytical applications in metallurgical, industrial, and research laboratories.

References

Enhanced Dissolution of Ethopropazine Hydrochloride: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Profile

Ethopropazine hydrochloride (ET) is a potent phenothiazine derivative with significant therapeutic potential as a selective butyrylcholinesterase (BChE) inhibitor, muscarinic acetylcholine receptor antagonist, and NMDA receptor antagonist. These pharmacological properties make it a promising candidate for the treatment of Parkinson's disease and neuropathic pain. However, the clinical utility of ethopropazine HCl is substantially limited by its poor aqueous solubility and consequent low oral bioavailability, representing a classic formulation challenge for BCS Class II compounds. These biopharmaceutical limitations necessitate advanced formulation strategies to enhance dissolution characteristics and improve therapeutic outcomes [1] [2].

The solid-state properties of ethopropazine HCl contribute significantly to its dissolution challenges. As a crystalline solid with inherent hydrophobicity, the drug demonstrates slow dissolution kinetics in aqueous environments, particularly in physiological pH ranges. This results in incomplete and variable gastrointestinal absorption following oral administration, leading to suboptimal and unpredictable clinical response. Without enhancement strategies, the valuable pharmacological profile of ethopropazine HCl remains clinically underutilized, requiring innovative formulation approaches to overcome these fundamental biopharmaceutical limitations [1].

Solid Dispersion Systems for Dissolution Enhancement

Carrier Systems and Composition

Solid dispersion technology represents one of the most effective formulation strategies for improving the dissolution characteristics of poorly water-soluble drugs like ethopropazine HCl. This approach involves the uniform dispersion of a hydrophobic drug within one or more hydrophilic carrier matrices at the molecular level, creating a high-energy amorphous system with enhanced aqueous solubility. Through meticulous optimization of carrier composition and ratio, solid dispersions can significantly increase the surface area exposed to dissolution media while reducing the particle size and crystallinity of the drug substance, collectively contributing to accelerated dissolution rates [1].

Research has identified three particularly effective solid dispersion systems for ethopropazine HCl, all prepared in 1:1 (w/w) drug-to-carrier ratios:

  • Phospholipid-based system: Utilizes 1,2-dimyristoyl-sn-glycerophosphocholine (DMPC) as both carrier and permeability enhancer
  • Polymer-based system: Employs polyethylene glycol 8000 (PEG8000) as a hydrophilic matrix former
  • Combined carrier system: Features a novel combination of both DMPC and PEG8000 in equal proportions to leverage the advantages of both carrier types

The phospholipid-based system (ET/DMPC) has demonstrated superior performance, likely due to the amphiphilic nature of DMPC that facilitates both wetting and molecular dispersion of the drug, while potentially enhancing membrane permeability. The combined carrier system (ET/DMPC/PEG8000) offers intermediate performance, leveraging the complementary properties of both carriers. The PEG-only system (ET/PEG8000), while less effective than the phospholipid-containing systems, still provides substantial improvement over the unformulated drug [1].

Performance Comparison of Solid Dispersion Systems

Table 1: Dissolution Performance of Ethopropazine HCl Solid Dispersions in Phosphate Buffered Saline (PBS, pH 7.4)

Formulation System Drug:Carrier Ratio % Dissolved at 5 min (D5) Fold Increase vs. Pure Drug Time for Complete Dissolution (D60)
Pure ET (unformulated) - ~10% (estimated) - >60 minutes
ET/PEG8000 1:1 ~40% 4-fold Within 60 minutes
ET/DMPC/PEG8000 1:1:1 ~60% 6-fold Within 60 minutes
ET/DMPC 1:1 ~80% 8-fold Within 60 minutes

Table 2: Solid-State Characterization of Optimized ET/DMPC Solid Dispersion

Characterization Parameter Method Findings Interpretation
Crystallinity X-ray diffractometry Disappearance of characteristic ET crystalline peaks Transition to amorphous state
Thermal Properties Differential Scanning Calorimetry (DSC) Absence of drug melting endotherm Molecular dispersion in carrier
Particle Size Sieve analysis 60-mesh sieve passage (~250 μm) Optimal surface area for dissolution

The dramatic improvement in dissolution performance observed with these solid dispersion systems can be attributed to multiple factors working in concert. The transition from a crystalline to amorphous state reduces the thermodynamic barrier to dissolution, while the hydrophilic carriers create a microenvironment conducive to rapid penetration of dissolution media. Additionally, the molecular dispersion of the drug within the carrier matrix prevents aggregation and maintains a high effective surface area during the dissolution process. The superior performance of the phospholipid-based system may further benefit from the surface-active properties of DMPC, which reduces interfacial tension and promotes wetting of the hydrophobic drug particles [1].

Experimental Protocols

Preparation of Solid Dispersions via Solvent Evaporation Method

The solvent evaporation method provides an effective approach for producing solid dispersions with optimal characteristics for dissolution enhancement. This protocol details the preparation of ethopropazine HCl solid dispersions using three different carrier systems.

3.1.1 Materials and Equipment
  • Active Pharmaceutical Ingredient: this compound (ET)
  • Carrier Materials: DMPC (1,2-dimyristoyl-sn-glycerophosphocholine) and/or PEG8000
  • Solvent: Chloroform (HPLC grade)
  • Equipment: Round-bottom flasks, nitrogen evaporation system, vacuum desiccator, 60-mesh sieve (250 μm), analytical balance, water bath
3.1.2 Step-by-Step Procedure
  • Solution Preparation: Accurately weigh ethopropazine HCl and the appropriate carrier(s) (DMPC, PEG8000, or both) in 1:1 (w/w) ratio. Transfer the weighed materials to a clean, dry round-bottom flask.

  • Dissolution: Add sufficient chloroform to completely dissolve all components. The typical solvent volume is 10-20 mL per 500 mg of total solids. Gently warm the solution (40-45°C) with swirling to facilitate complete dissolution, ensuring a clear, homogeneous solution.

  • Solvent Evaporation: Carefully evaporate the chloroform under a gentle stream of nitrogen gas while maintaining the solution temperature at 35-40°C. Rotate the flask periodically to ensure formation of a thin, uniform film.

  • Drying: Transfer the flask to a vacuum desiccator and dry under reduced pressure (approximately 10-20 mmHg) for 24 hours at room temperature to remove residual solvent.

  • Size Reduction: Carefully scrape the dried solid dispersion from the flask and pass through a 60-mesh sieve (250 μm openings) to obtain a uniform powder.

  • Storage: Store the final solid dispersion in airtight, light-resistant containers at controlled room temperature (20-25°C) until further use [1].

In Vitro Dissolution Testing Protocol
3.2.1 Materials and Equipment
  • Apparatus: USP Type II (paddle) dissolution apparatus
  • Dissolution Medium: Phosphate buffered saline (PBS), pH 7.4
  • Equipment: Dissolution baths maintained at 37°C ± 0.5°C, automated sample collector, syringe filters (0.45 μm), HPLC system with UV detection
3.2.2 Procedure
  • Medium Preparation: Prepare a sufficient volume of dissolution medium (PBS, pH 7.4) and degas prior to use by heating to 37°C while stirring under vacuum.

  • Sample Loading: Accurately weigh solid dispersions equivalent to 10 mg of ethopropazine HCl. For the paddle apparatus, add the sample directly to the dissolution vessel containing 500 mL of pre-warmed medium.

  • Dissolution Run: Operate the paddles at 50-75 rpm while maintaining temperature at 37°C ± 0.5°C throughout the test.

  • Sampling: Withdraw aliquots (5 mL) at predetermined time intervals (1, 3, 5, 10, 15, 30, 45, and 60 minutes), replacing with fresh pre-warmed medium to maintain constant volume.

  • Filtration: Immediately pass withdrawn samples through 0.45 μm membrane filters to remove any undissolved particles.

  • Analysis: Quantify drug concentration in filtrates using validated HPLC or UV-Vis spectrophotometric methods at appropriate wavelength [1] [3].

Table 3: Recommended Dissolution Testing Parameters for Ethopropazine HCl Formulations

Parameter Specification Rationale
Apparatus USP Type II (paddle) Suitable for immediate-release solid oral dosage forms
Medium Volume 500 mL PBS, pH 7.4 Simulates intestinal pH conditions
Temperature 37°C ± 0.5°C Physiological relevance
Rotation Speed 50-75 rpm Standard for discriminating method
Sampling Points 1, 3, 5, 10, 15, 30, 45, 60 min Comprehensive profile characterization

Analytical Methods and Characterization

Dissolution Testing and Quantification

In vitro dissolution testing serves as a critical quality control tool for evaluating the performance of solid oral dosage forms, providing essential data on drug release characteristics. For ethopropazine HCl formulations, dissolution testing follows regulatory guidelines while incorporating method-specific optimizations to ensure discriminatory power and reproducibility. The selection of phosphate buffered saline (PBS) at pH 7.4 as the dissolution medium provides biorelevant conditions that simulate the intestinal environment where absorption primarily occurs, while maintaining sink conditions for properly formulated solid dispersions [3].

The analytical quantification of dissolved ethopropazine HCl can be accomplished through two primary methods:

  • HPLC with UV detection: This represents the preferred method during formulation development due to its specificity in separating the drug substance from potential degradation products or excipient interference. Typical chromatographic conditions include a C18 column, mobile phase comprising acetonitrile and phosphate buffer (pH 3.0-4.0) in gradient or isocratic mode, flow rate of 1.0 mL/min, and detection wavelength of 250-260 nm.

  • UV-Vis spectrophotometry: For routine quality control of stable formulations, direct spectrophotometric measurement at λ~max 255 nm provides a rapid and cost-effective alternative, though with potentially reduced specificity compared to chromatographic methods.

Method validation should establish linearity (typically 0.5-20 μg/mL), precision (RSD < 2% for repeatability), and accuracy (recovery 98-102%) according to ICH guidelines. During analysis, acceptable method variability typically includes relative standard deviation (RSD) of <20% at early time points (1-5 minutes) and <10% at later time points (15-60 minutes) [3].

Solid-State Characterization Techniques

Comprehensive characterization of solid dispersions provides critical insights into the physical structure and stability of the formulation, enabling correlation with observed dissolution performance.

  • Differential Scanning Calorimetry (DSC): Analysis is performed using sealed pans under nitrogen purge with heating rate of 10°C/min over 25-300°C range. The disappearance of the characteristic ethopropazine HCl melting endotherm (typically 180-200°C) confirms formation of an amorphous dispersion or solid solution.

  • X-ray Diffractometry (XRD): Patterns are collected using CuKα radiation over 5-40° 2θ range with step size of 0.02° and counting time of 2-5 seconds per step. The absence of distinctive crystalline peaks of ethopropazine HCl indicates successful conversion to amorphous form.

  • Particle Size Analysis: While 60-mesh sieving ensures appropriate initial particle size distribution, laser diffraction analysis of the dissolution medium during testing can provide insights into particle size changes during dissolution [1].

Stability Considerations and Performance Monitoring

Storage Stability and Performance

The physical stability of solid dispersion systems represents a critical factor in maintaining enhanced dissolution characteristics throughout the product shelf life. Research indicates that the ET/DMPC solid dispersion demonstrates a decrease in dissolution rate when stored for extended periods (4.5 months) compared to freshly prepared samples. This phenomenon suggests potential physical transformations in the solid dispersion, such as crystallization of the amorphous drug, phase separation between drug and carrier, or moisture uptake affecting the hydrophilic carrier properties [1].

To ensure consistent in vivo performance, the following storage recommendations should be implemented:

  • Packaging: Store in airtight, light-resistant containers with desiccant to minimize moisture uptake
  • Temperature: Maintain at controlled room temperature (20-25°C), avoiding temperature fluctuations
  • Monitoring: Conduct dissolution testing at regular intervals during stability studies
  • Stabilizers: Consider incorporation of small quantities of antioxidants for oxidation-prone formulations
Formulation Optimization Recommendations

Based on comprehensive evaluation of dissolution performance and stability considerations, the following formulation recommendations are provided:

  • Primary Recommendation: ET/DMPC (1:1) solid dispersion prepared by solvent evaporation method offers superior initial dissolution enhancement
  • Stability Optimization: For improved long-term stability, consider ternary systems with addition of 5-10% of a stabilizing polymer (e.g., HPMC, PVP)
  • Manufacturing Control: Implement strict control over solvent evaporation rate and drying conditions to ensure batch-to-batch consistency
  • Quality Attributes: Establish specifications for dissolution rate at 5 minutes (D5) and complete dissolution within 60 minutes (D60)

Formulation Development Workflow

The following diagram illustrates the complete workflow for developing optimized ethopropazine HCl solid dispersions, from initial preparation through evaluation:

ethopropazine_formulation cluster_1 Carrier Options Start Start Formulation Development CarrierSelection Carrier System Selection Start->CarrierSelection DMPC_only DMPC (1:1) CarrierSelection->DMPC_only DMPC_PEG DMPC/PEG8000 (1:1:1) CarrierSelection->DMPC_PEG PEG_only PEG8000 (1:1) CarrierSelection->PEG_only Preparation Solvent Evaporation Method DMPC_only->Preparation DMPC_PEG->Preparation PEG_only->Preparation Characterization Solid-State Characterization Preparation->Characterization DissolutionTest In Vitro Dissolution Testing Characterization->DissolutionTest PerformanceEval Performance Evaluation DissolutionTest->PerformanceEval Stability Stability Assessment PerformanceEval->Stability Optimized Optimized Formulation Stability->Optimized

Diagram 1: Ethopropazine HCl Formulation Development Workflow. This diagram illustrates the systematic approach to developing optimized solid dispersion formulations, highlighting the three carrier options and key evaluation stages.

Conclusion

The application of advanced solid dispersion technology represents a viable strategy for addressing the significant dissolution limitations of this compound. Through systematic formulation optimization, particularly using phospholipid-based carrier systems, substantial improvements in dissolution characteristics can be achieved, potentially translating to enhanced bioavailability and therapeutic efficacy. The protocols and analytical methods detailed in these application notes provide researchers with a comprehensive framework for developing and evaluating ethopropazine HCl formulations with optimized performance characteristics. Continued investigation into ternary solid dispersion systems and accelerated stability assessment methods will further advance the development of reliable this compound dosage forms suitable for clinical application.

References

determination micro amounts gold Ethopropazine methods

Author: Smolecule Technical Support Team. Date: February 2026

Ethopropazine's Characterized Properties

While a method for gold assay isn't established, Ethopropazine's well-defined chemical and inhibitory profile makes it a candidate for such method development. The table below summarizes its key properties relevant to analytical chemistry.

Property Description Relevance to Analytical Chemistry
Chemical Structure Phenothiazine derivative with a chiral center on its aminoalkyl side chain [1]. The heteroatoms (S, N) can act as electron donors for complexing metal ions.
CAS Number 1094-08-2 (Hydrochloride salt) [2]. -
Solubility Soluble in DMSO (25 mg/mL) [2]. A soluble form is available for preparing reagent solutions.
Cholinesterase Inhibition Potent, selective Butyrylcholinesterase (BChE) inhibitor. IC₅₀ for BChE is in the nanomolar range (e.g., 1.44 - 1.69 µM in one study), while AChE inhibition is much weaker [3] [1] [2]. Demonstrates a high-affinity, specific interaction with biological targets, suggesting potential for designing specific chemical interactions.
Receptor Antagonism Non-selective muscarinic acetylcholine receptor (mAChR) and NMDA receptor antagonist [2]. -

Proposed Workflow for Method Development

Given the lack of an existing protocol, the following workflow outlines the key experimental phases you would need to undertake to develop a colorimetric or fluorometric method for gold detection using Ethopropazine. The principle would be based on the complexation of gold ions (Au³⁺) with Ethopropazine, leading to a measurable change in absorbance or fluorescence.

cluster_1 Phase 1: Complexation Study cluster_2 Phase 2: Analytical Optimization cluster_3 Phase 3: Method Validation Phase 1: Complexation Study Phase 1: Complexation Study Phase 2: Analytical Optimization Phase 2: Analytical Optimization Phase 1: Complexation Study->Phase 2: Analytical Optimization Phase 3: Method Validation Phase 3: Method Validation Phase 2: Analytical Optimization->Phase 3: Method Validation P1_A Confirm complex formation via UV-Vis/Fluorescence P1_B Determine stoichiometry (Job's method) P1_C Determine optimal pH and buffer conditions P2_A Construct a calibration curve P2_B Establish linear dynamic range P2_C Determine Limit of Detection (LOD) and Limit of Quantification (LOQ) P3_A Test interference from other metal ions P3_B Assay precision (repeatability) P3_C Assay accuracy (spike recovery)

Experimental Protocol for Initial Investigation

To begin testing the feasibility of using Ethopropazine for gold determination, you can follow this initial procedure.

Reagents and Equipment
  • Ethopropazine Stock Solution: Prepare a 1 mM solution by dissolving 3.49 mg of Ethopropazine hydrochloride (MW: 348.93 g/mol) [2] in 10 mL of a suitable solvent like methanol or DMSO.
  • Gold Standard Solution: A standard solution of Chloroauric acid (HAuCl₄), for example, 1000 µg/mL.
  • Buffer Solutions: A series of buffers (e.g., acetate, phosphate) covering a pH range from 3 to 9.
  • Equipment: UV-Vis Spectrophotometer or Fluorometer, analytical balance, and pH meter.
Procedure
  • Preliminary Scan: Mix 1 mL of Ethopropazine stock solution with 1 mL of buffer and 1 mL of water. Scan the spectrum from 200-800 nm to establish a baseline.
  • Complexation Test: Mix 1 mL of Ethopropazine stock solution with 1 mL of buffer and 1 mL of the gold standard solution. Allow it to react for 10-15 minutes at room temperature and scan the spectrum again.
  • Observation: Look for the appearance of new absorption peaks or a significant shift in existing peaks, indicating complex formation. A change in the solution's color visible to the naked eye would be a strong positive indicator.
  • Optimization: If complexation is confirmed, systematically vary the parameters: pH, reaction time, Ethopropazine-to-gold ratio, and temperature to find optimal conditions for a strong and stable signal.

References to Existing Analytical Methods for Phenothiazines

Although not for gold, established methods for determining Ethopropazine and related phenothiazines can provide a technical starting point for your own assay development. The table below lists several techniques from the literature.

Analytical Technique Application Context (for Phenothiazines) Key Details Citation
High-Performance Liquid Chromatography (HPLC) Determination of promethazine and ethopropazine enantiomers. Uses chiral stationary phases (CHIRAL-AGP column). [4]
Square Wave Voltammetry (SWV) Determination of promethazine. Uses a DNA-modified multiwall carbon nanotube paste electrode. [4]
Capillary Zone Electrophoresis (CZE) Determination of thiazinamium, promazine, and promethazine. - [4]

References

Comprehensive Methodological Guide: Investigating Ethopropazine's Membrane Function Interactions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ethopropazine and Its Molecular Targets

Ethopropazine hydrochloride (also known as profenamine or Isothazine) is a phenothiazine derivative with a complex pharmacological profile that makes it valuable for studying multiple membrane-associated functions. Originally developed as an anti-Parkinson agent, ethopropazine demonstrates multitarget activity primarily through its interactions with key membrane proteins and receptors [1] [2]. Its diverse receptor interactions include potent inhibition of butyrylcholinesterase (BChE), antagonism of NMDA receptors and muscarinic acetylcholine receptors, and recently discovered activity against squalene epoxidase and platelet calcium signaling pathways [1] [3] [4].

The structural properties of ethopropazine contribute to its membrane interactions: as a small molecule (Molecular Weight: 348.93 g/mol for the hydrochloride salt) with both hydrophilic and hydrophobic regions, it can interact with membrane-bound receptors and enzymes [5] [2]. Its phenothiazine core facilitates insertion into membrane environments, while the diethylamino propyl side chain provides cationic character at physiological pH, promoting interaction with anionic sites on receptor proteins [1]. This application note provides detailed methodologies for investigating ethopropazine's membrane functions across these various targets, with standardized protocols for consistent experimental outcomes.

Butyrylcholinesterase (BChE) Inhibition Studies

Background and Significance

Butyrylcholinesterase (BChE) has emerged as a promising therapeutic target for Alzheimer's disease, particularly in advanced stages when acetylcholinesterase (AChE) activity declines while BChE activity increases [6] [7]. Ethopropazine demonstrates remarkable selectivity for BChE over AChE, with a inhibition constant (Kᵢ) of 0.15 μM, making it a valuable tool compound for studying BChE-specific functions [2] [7]. This selective inhibition is attributed to ethopropazine's structural compatibility with BChE's more spacious active site gorge compared to the narrower gorge of AChE [6].

Experimental Protocols for BChE Inhibition
2.2.1 Enzyme Inhibition Kinetics Using Modified Ellman's Assay

The standard spectrophotometric method for assessing cholinesterase activity employs Ellman's assay, which measures the hydrolysis of thiocholine esters [7]. The following protocol is adapted from recent BChE selectivity studies:

  • Reagent Preparation: Prepare 100 mM sodium phosphate buffer (pH 7.4), 10 mM DTNB (5,5'-dithio-bis-[2-nitrobenzoic acid]) in buffer, 15 mM butyrylthiocholine iodide (or acetylthiocholine for AChE assays) in deionized water, and human plasma-derived BChE (0.2-0.5 U/mL) or recombinant enzyme [7]. Prepare this compound stock solution at 10 mM in DMSO, with subsequent dilutions in buffer.

  • Assay Procedure:

    • Add 150 μL buffer to each well of a 96-well plate
    • Add 10 μL ethopropazine solution (varying concentrations for IC₅₀ determination)
    • Add 20 μL BChE solution (0.02-0.05 U final), mix gently
    • Pre-incubate for 15 minutes at 25°C
    • Add 20 μL DTNB solution (final concentration 1 mM)
    • Initiate reaction by adding 20 μL butyrylthiocholine (final concentration 1.5 mM)
    • Immediately monitor absorbance at 412 nm for 10-15 minutes
  • Data Analysis: Calculate reaction rates from the linear portion of absorbance curves. For IC₅₀ determination, plot inhibition percentage against log inhibitor concentration and fit with nonlinear regression. To determine inhibition constant (Kᵢ), measure velocities at multiple substrate and inhibitor concentrations and analyze using Dixon or Cheng-Prusoff plots [7].

2.2.2 Crystallographic Studies of BChE-Ethopropazine Complex

For structural insights, the binding mode of ethopropazine to BChE has been elucidated through X-ray crystallography [8]:

  • Crystal Preparation: Purify human BChE and concentrate to 10-15 mg/mL in low-ionic-strength buffer. Crystallize using sitting-drop vapor diffusion by mixing 1 μL protein solution with 1 μL reservoir solution containing 100 mM Tris-HCl (pH 8.0), 21-26% PEG 4000. Soak crystals in reservoir solution supplemented with 1 mM this compound for 24-48 hours before cryocooling [8].

  • Data Collection and Analysis: Collect X-ray diffraction data at synchrotron sources. Solve structure by molecular replacement using native BChE coordinates (PDB: 1P0I). Refine model iteratively with manual rebuilding to visualize ethopropazine binding at the active site gorge [8].

Table 1: Key Experimental Parameters for BChE Inhibition Studies

Parameter Standard Value Variations Application
Enzyme Source Human plasma BChE Recombinant huBChE Standard assays
Substrate Butyrylthiocholine iodide (1.5 mM) Acetylthiocholine (AChE assays) Selectivity assessment
Ethopropazine Range 0.01-100 μM 0.001-1000 μM (extended) IC₅₀/Kᵢ determination
Buffer System Phosphate (100 mM, pH 7.4) Tris-HCl, HEPES pH optimization studies
Incubation Time 15 min 5-30 min Binding kinetics
Detection Absorbance 412 nm Fluorescence alternatives Method adaptation
Data Interpretation and Considerations

Ethopropazine typically exhibits competitive inhibition against BChE, indicated by Lineweaver-Burk plots showing intersecting lines at the y-axis [7]. The high selectivity ratio for BChE over AChE (approximately 2000:1) makes it particularly useful for isolating BChE-specific effects in complex biological systems [2]. When working with ethopropazine, note that its protein binding is approximately 93%, which may influence effective concentrations in plasma-containing assays [1].

NMDA Receptor Antagonism Studies

Background and Significance

Ethopropazine functions as a non-selective NMDA receptor antagonist, contributing to its potential neuroprotective effects and application in Parkinson's disease [1] [9]. Unlike other NMDA antagonists, ethopropazine is largely devoid of neurotoxic side effects, likely due to its concomitant anticholinergic activity [1]. The NMDA receptor antagonism occurs through interaction with the glutamate binding site, modulating calcium influx and subsequent excitatory signaling [1].

Experimental Protocols for NMDA Receptor Studies
3.2.1 Calcium Flux Assays in Neuronal Cells

Functional NMDA receptor antagonism can be assessed through calcium imaging techniques:

  • Cell Preparation: Culture primary cortical neurons or appropriate neuronal cell lines (e.g., SH-SY5Y) on poly-D-lysine-coated coverslips or 96-well plates for 10-14 days to ensure NMDA receptor expression.

  • Calcium Loading: Load cells with 4-5 μM Fura-2 AM or Fluo-4 AM in HEPES-buffered saline for 45-60 minutes at 37°C. Include 0.02% Pluronic F-127 to enhance dye loading.

  • Stimulation and Imaging: Pre-treat cells with ethopropazine (0.1-100 μM) for 10 minutes. Stimulate with NMDA (100 μM) + glycine (10 μM) in Mg²⁺-free buffer. Monitor calcium transients using ratiometric (Fura-2) or intensity (Fluo-4) measurements. Include MK-801 as a positive control antagonist.

  • Data Analysis: Calculate peak amplitude, area under curve, and percentage inhibition compared to NMDA-only controls. Determine IC₅₀ values from concentration-response curves.

3.2.2 Radioligand Binding Assays

For direct binding assessment, radioligand displacement studies can be performed:

  • Membrane Preparation: Isolate cortical or hippocampal membranes from rat brain. Homogenize tissue in 20 volumes ice-cold 0.32 M sucrose, centrifuge at 1,000 × g for 10 minutes, then centrifuge supernatant at 20,000 × g for 20 minutes. Wash pellets and resuspend in buffer.

  • Binding Assay: Incubate membrane preparation (100-200 μg protein) with 5 nM [³H]MK-801 or 2 nM [³H]CGP39653 in Tris-HCl buffer (pH 7.4) containing increasing concentrations of ethopropazine (1 nM-100 μM). Include nonspecific binding wells with 100 μM unlabeled MK-801. Incubate for 2 hours at 4°C, then filter through GF/B filters and count radioactivity.

  • Data Analysis: Calculate specific binding and fit displacement data with one-site competition model to determine Kᵢ values.

Squalene Epoxidase (SQLE) Inhibition Studies

Background and Significance

Recent research has identified ethopropazine as a potent competitive inhibitor of squalene epoxidase (SQLE), a key enzyme in cholesterol biosynthesis [3]. This inhibition occurs with an IC₅₀ of 1.69 ± 0.06 μM and a Kᵢ of 0.65-0.69 μM, revealing a novel mechanism that may contribute to cholesterol-lowering and potential anti-cancer effects [3]. Ethopropazine forms stable enzyme-ligand complexes with SQLE, as demonstrated by molecular dynamics simulations showing high binding affinity (ΔGtotal = -27.05 ± 2.10 kcal mol⁻¹) [3].

Experimental Protocols for SQLE Inhibition
4.2.1 In Vitro SQLE Activity Assay

SQLE enzymatic activity can be measured through a radiometric or fluorescence-based assay:

  • Microsome Preparation: Isolate liver microsomes from rats or use SQLE-expressing cell lines. Homogenize tissue in sucrose-Tris-EDTA buffer, centrifuge at 10,000 × g for 20 minutes, then centrifuge supernatant at 100,000 × g for 60 minutes. Resuspend microsomal pellets in Tris-EDTA buffer and determine protein concentration.

  • Enzyme Assay: Incubate microsomes (100-200 μg protein) with 100 μM squalene (emulsified with Tween-80), 1 mM NADPH, 50 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 50 mM potassium phosphate buffer (pH 7.4), and varying concentrations of ethopropazine (0.1-100 μM) in a final volume of 0.5 mL. Incubate for 60-90 minutes at 37°C.

  • Product Extraction and Analysis: Stop reaction with 3 mL methanol:chloroform (2:1), extract with hexane, and analyze squalene epoxide formation by HPLC with UV detection at 208-210 nm or using radiolabeled [³H]squalene with scintillation counting.

  • Kinetic Analysis: Determine IC₅₀ from inhibition curves. For mechanism studies, measure velocities at varying squalene concentrations (10-200 μM) with fixed ethopropazine concentrations. Analyze using Lineweaver-Burk plots to confirm competitive inhibition.

4.2.2 Computational Docking Studies

Molecular docking approaches can provide structural insights into ethopropazine-SQLE interactions:

  • System Preparation: Obtain human SQLE structure (PDB: 6C6N). Prepare protein by removing water molecules, adding hydrogens, and assigning charges. Obtain ethopropazine 3D structure from PubChem or generate using molecular modeling software, then optimize geometry using Gaussian at B3LYP/6-311G(d,p) level [3].

  • Docking Simulation: Perform molecular docking using AutoDock Vina with grid centered on catalytic pocket (coordinates: x = -18.424, y = 76.086, z = 55.299 Å) and dimensions 30 × 46 × 36 Å [3]. Use exhaustiveness setting of 8-16 for balance between accuracy and computational time.

  • Analysis: Cluster results by root-mean-square deviation (RMSD), analyze binding modes, and identify key interacting residues. Validate docking protocol by redocking native ligand and comparing with crystallographic pose.

Table 2: Key Parameters for Different Membrane Target Assays

Target Assay Type Key Readout Ethopropazine Potency Experimental Notes
BChE Enzyme kinetics IC₅₀, Kᵢ Kᵢ = 0.15-0.19 μM Competitive inhibition; high BChE selectivity
NMDA Receptor Calcium imaging % inhibition at 10 μM IC₅₀ ~5-10 μM (est.) Use Mg²⁺-free conditions for activation
SQLE Enzyme activity IC₅₀, Kᵢ IC₅₀ = 1.69 μM Competitive inhibition; microsomal prep critical
Platelet Calcium Fluorometric screening % inhibition Active at 10 μM High-throughput 1536-well format available
mAChR Radioligand binding Kᵢ ~100 nM-1 μM Non-selective across M1-M5 subtypes

Platelet Calcium Signaling Modulation

Background and Significance

Recent high-throughput screening identified ethopropazine as a modulator of platelet calcium signaling induced by collagen-related peptide (CRP) activation of the glycoprotein VI (GPVI) receptor [4]. This effect occurs at 10 μM concentration in screening assays, suggesting potential antiplatelet applications [4]. Ethopropazine specifically affects the sustained phase of GPVI-induced calcium responses, indicating possible interference with store-operated calcium entry or downstream signaling amplification [4].

Experimental Protocols for Platelet Calcium Studies
5.2.1 Ultra-High Throughput Calcium Screening

Miniaturized calcium assays enable efficient screening of ethopropazine's effects on platelet activation:

  • Platelet Preparation: Isclude human platelets from fresh blood collected into citrate anticoagulant. Centrifuge at 200 × g for 10 minutes to obtain platelet-rich plasma, then centrifuge at 800 × g for 10 minutes to pellet platelets. Resuspend in Tyrode's buffer (pH 7.4) containing 0.1% glucose and 0.35% BSA.

  • Calcium Loading: Load platelets with 2.5 μM Calcium-6 dye for 60 minutes at 37°C in the dark. Use dye-containing buffer without wash steps for 1536-well plate formats [4].

  • Compound Addition and Activation: Transfer 4 μL dye-loaded platelets to 1536-well plates. Add ethopropazine (final concentration 10 μM in screening, or dose-response 1-100 μM) using pintool transfer. Pre-incubate for 10-15 minutes, then activate with CRP (10 μg/mL) or thrombin (4 nM) using automated dispensers [4].

  • Fluorescence Monitoring: Monitor fluorescence (excitation 485 nm, emission 525 nm) using plate readers capable of kinetic measurements. Record for 10-15 minutes after agonist addition.

  • Data Analysis: Use automated algorithms to extract seven parameters from calcium traces: baseline, peak height, time to peak, slope up, slope down, area under curve, and oscillation characteristics. Compare parameters between ethopropazine-treated and control platelets [4].

The following diagram illustrates the experimental workflow for platelet calcium signaling studies:

Experimental Design and Formulation Considerations

Ethopropazine Solution Preparation

Proper compound preparation is essential for reproducible results across different assay systems:

  • Stock Solution: Prepare 10-100 mM this compound in DMSO. Aliquot and store at -20°C protected from light. Under these conditions, the compound remains stable for at least 6 months.

  • Working Solutions: Prepare fresh dilutions in appropriate aqueous buffers immediately before use. For most assays, keep final DMSO concentration below 0.1% to avoid solvent effects. For cellular assays, confirm compatibility with this DMSO concentration.

  • Plasma Protein Binding Consideration: Account for ethopropazine's high protein binding (93%) when designing experiments in plasma-containing systems [1]. Consider using higher concentrations or free drug concentrations in calculations for physiologically relevant conditions.

Controls and Standardization

Appropriate controls are essential for interpreting ethopropazine experiments:

  • Positive Controls: Include known inhibitors for each target: ethopropazine itself (BChE), MK-801 (NMDA receptors), terbinafine (SQLE), and revacept (GPVI platelet signaling).

  • Negative Controls: Include vehicle controls (DMSO at same concentration as experimental wells) and appropriate blank measurements for background subtraction.

  • Validation Standards: Use reference compounds with established activity for each assay system to validate experimental conditions and compare ethopropazine potency.

Conclusion and Research Applications

Ethopropazine represents a versatile pharmacological tool for studying multiple membrane-associated functions, from cholinergic signaling to cholesterol biosynthesis and platelet activation. The methodologies outlined here provide standardized approaches for investigating its diverse molecular targets, enabling consistent characterization across research laboratories. Its well-defined selectivity profile—particularly its potent and selective inhibition of BChE—makes it valuable for isolating BChE-specific effects in complex biological systems.

The recent discoveries of ethopropazine's activity against SQLE and platelet calcium signaling highlight its potential for drug repurposing applications [3] [4]. These findings, coupled with its established safety profile in humans, position ethopropazine as a promising candidate for further investigation in metabolic disorders, cardiovascular conditions, and neurodegenerative diseases. The experimental approaches detailed in this application note will facilitate systematic investigation of ethopropazine's mechanisms and therapeutic potential across these diverse research areas.

References

Solid Dispersion Methods for Dissolution Enhancement

Author: Smolecule Technical Support Team. Date: February 2026

The following table compares the key solid dispersion formulations studied for Ethopropazine Hydrochloride, based on a 1:1 (w/w) ratio with various carriers [1].

Carrier System Preparation Method Dissolution Performance (at 5 min) Key Characteristics
DMPC (Phospholipid) Solvent evaporation ~8-fold increase Superior dissolution rate; requires characterization by DSC and X-ray diffractometry; dissolution rate decreases upon long-term storage (over 4.5 months) [1].
DMPC + PEG 8000 Solvent evaporation ~6-fold increase Combination system; less effective than DMPC alone [1].
PEG 8000 Solvent evaporation ~4-fold increase Moderate improvement; less effective than phospholipid-based systems [1].

Experimental Protocol: Solid Dispersion via Solvent Evaporation

This section provides a detailed methodology for preparing the most effective solid dispersion of this compound with the DMPC phospholipid carrier, as cited in the research [1].

Materials
  • Active Pharmaceutical Ingredient (API): Ethopropazine HCl (ET)
  • Carrier: 1,2-dimyristoyl-sn-glycerophosphocholine (DMPC)
  • Solvent: Chloroform
  • Equipment: Nitrogen gas supply, sieve (60-mesh)
Procedure
  • Dissolution: Accurately weigh Ethopropazine HCl and DMPC in a 1:1 weight ratio. Dissolve both components in a suitable quantity of chloroform in a glass vessel.
  • Solvent Evaporation: Slowly evaporate the chloroform under a stream of nitrogen gas. This process promotes the formation of a homogeneous solid dispersion.
  • Sizing: Pass the resulting solid mass through a 60-mesh sieve to obtain a uniform powder.
  • Characterization (Recommended): Characterize the formed solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffractometry to confirm the physical state of the drug (e.g., amorphous form) within the carrier matrix [1].
  • Dissolution Testing: Conduct dissolution studies in Phosphate Buffered Saline (PBS) at pH 7.4 and 37 ± 0.5°C, using a USP Type II (paddle) apparatus. Compare the dissolution profile of the solid dispersion against the pure API [1].

The workflow below summarizes the key steps of this protocol.

Weigh ET & DMPC (1:1) Weigh ET & DMPC (1:1) Dissolve in Chloroform Dissolve in Chloroform Weigh ET & DMPC (1:1)->Dissolve in Chloroform Evaporate Solvent (N₂ Gas) Evaporate Solvent (N₂ Gas) Dissolve in Chloroform->Evaporate Solvent (N₂ Gas) Sieving (60-mesh) Sieving (60-mesh) Evaporate Solvent (N₂ Gas)->Sieving (60-mesh) Solid Dispersion Powder Solid Dispersion Powder Sieving (60-mesh)->Solid Dispersion Powder Characterize (DSC/X-ray) Characterize (DSC/X-ray) Solid Dispersion Powder->Characterize (DSC/X-ray) Dissolution Test (PBS pH 7.4) Dissolution Test (PBS pH 7.4) Characterize (DSC/X-ray)->Dissolution Test (PBS pH 7.4)

FAQs and Troubleshooting Guide

Q1: Why is the dissolution rate of my solid dispersion lower than expected?
  • A: Several factors can lead to suboptimal dissolution performance:
    • Improper Formation: The drug may not be fully incorporated into the carrier in an amorphous state. Verify the success of the dispersion process using characterization techniques like DSC. A distinct melting peak of the drug suggests incomplete conversion to the amorphous form.
    • Storage Conditions: The solid dispersion may have physically aged or recrystallized. Note: The ET/DMPC solid dispersion is known to show a decreased dissolution rate after 4.5 months of storage [1]. For critical research, always use freshly prepared samples and optimize storage conditions (e.g., low humidity, sealed containers).
    • Powder Properties: Poor wettability of the final powder can hinder dissolution. Ensure the powder is finely sieved and consider adding a small amount of a wetting agent (like sodium lauryl sulfate) to the dissolution medium, if compatible with your study.
Q2: Are there alternative formulation strategies I can explore?
  • A: While solid dispersions are the most documented method for Ethopropazine HCl, other advanced formulation strategies can be considered based on your drug's properties [2]:
    • Particle Size Reduction: Techniques like micronization or nanomilling can increase the surface area of the drug, thereby enhancing dissolution.
    • Other Carrier Systems: Explore different polymers (e.g., PVP, HPMC) or lipids to create solid solutions or dispersions.
    • Complexation: Techniques like cyclodextrin complexation can improve the solubility and dissolution of hydrophobic drugs.
Q3: What are the key stability concerns for these formulations?
  • A: The primary stability concern for amorphous solid dispersions is physical instability, which can lead to:
    • Recrystallization: The amorphous drug can revert to its crystalline form over time, negating the dissolution advantage. This is a known issue with the ET/DMPC system [1].
    • Moisture Absorption: Many carriers are hygroscopic. Absorbed moisture can act as a plasticizer and accelerate drug recrystallization. Store samples in a dry environment and use desiccants.

References

poor water solubility Ethopropazine improvement

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Solubility Problem

Ethopropazine HCl is a lipophilic drug substance with low water solubility [1]. Experimental data confirms its poor solubility profile, with a measured solubility of less than 1 mg/mL in water [2]. This poor aqueous solubility is a major factor that can limit its dissolution rate and, consequently, its bioavailability [3].

Solubility Enhancement Techniques and Data

The core strategy for enhancing solubility involves formulating the drug with hydrophilic carriers. The table below summarizes key experimental data for different solid dispersion formulations of Ethopropazine HCl, providing a benchmark for your experiments.

Carrier System (1:1 ratio) Preparation Method Dissolution Medium Key Results (Dissolution Rate Increase) Complete Dissolution Time
Phospholipid (DMPC) [4] Solvent evaporation Phosphate Buffered Saline (PBS), pH 7.4 ~8-fold increase within first 5 minutes (D5) Within 60 minutes (D60)
DMPC & PEG 8000 Combination [4] Solvent evaporation Phosphate Buffered Saline (PBS), pH 7.4 ~6-fold increase within first 5 minutes (D5) Within 60 minutes (D60)
Polyethylene Glycol 8000 (PEG) [4] Solvent evaporation Phosphate Buffered Saline (PBS), pH 7.4 ~4-fold increase within first 5 minutes (D5) Within 60 minutes (D60)

Detailed Experimental Protocol: Solid Dispersion via Solvent Evaporation

Here is a detailed methodology for preparing solid dispersions using the solvent evaporation method, as cited in the literature [4]. You can use this as a standard operating procedure.

  • Objective: To enhance the dissolution rate of Ethopropazine HCl by forming a solid dispersion with a phospholipid (DMPC) and/or PEG 8000.

  • Materials:

    • Drug: Ethopropazine HCl.
    • Carriers: 1,2-dimyristoyl-sn-glycerophosphocholine (DMPC), Polyethylene Glycol 8000 (PEG 8000), or a combination of both.
    • Solvent: Chloroform.
    • Equipment: Round-bottom flask, nitrogen gas evaporator, sieve (60-mesh), desiccator.
  • Procedure:

    • Dissolution: Accurately weigh Ethopropazine HCl and the carrier(s) in a 1:1 weight ratio. Transfer the mixture to a round-bottom flask and dissolve in a sufficient volume of chloroform.
    • Solvent Evaporation: Slowly evaporate the chloroform under a stream of nitrogen gas at room temperature. This forms a thin, solid film.
    • Sizing: Scrape the resulting solid dispersion from the flask and pass it through a 60-mesh sieve to obtain a uniform powder.
    • Storage: Store the final product in a sealed container in a desiccator to protect it from moisture. Note that one study found a decrease in dissolution rate after 4.5 months of storage for the ET/DMPC dispersion [4].
  • Characterization (Troubleshooting Tips):

    • Dissolution Testing: Use a USP Type II (paddle) apparatus. The study was conducted in PBS (pH 7.4) at 37°C. Compare the dissolution profile of your formulation against pure drug [4].
    • Solid-State Analysis: Use Differential Scanning Calorimetry (DSC) and X-ray Diffractometry (XRD). A disappearance of the drug's crystalline peaks in XRD or a change in its melting endotherm in DSC indicates successful formation of a dispersion or amorphization [4].

The following diagram illustrates the experimental workflow for this protocol:

G start Start Experiment step1 Weigh Drug and Carrier (1:1 ratio) start->step1 step2 Dissolve in Chloroform step1->step2 step3 Evaporate Solvent (Under N₂ Gas) step2->step3 step4 Scrape & Sieve Solid (60-mesh) step3->step4 step5 Characterize Product (DSC, XRD, Dissolution) step4->step5 storage Store in Desiccator step5->storage

Frequently Asked Questions (FAQs) for Troubleshooting

Q1: The dissolution rate of my freshly made solid dispersion is lower than expected. What could be wrong?

  • A: This is a common troubleshooting point. First, verify your characterization data. If DSC or XRD shows that the drug is still crystalline, the dispersion may not have formed correctly. Ensure the drug and carrier are fully dissolved in chloroform and that solvent evaporation is slow and uniform to prevent drug crystallization. Also, confirm that the particle size after sieving is sufficiently small [4] [3].

Q2: How stable are these solid dispersion formulations over time?

  • A: Stability can be a concern. One study on the ET/DMPC dispersion noted a decrease in dissolution rate after storage for over 4.5 months [4]. It is critical to conduct stability studies under controlled conditions (e.g., protected from light and moisture) and monitor for any physical changes or performance decline over time.

Q3: Are there other techniques besides solid dispersions to improve Ethopropazine's solubility?

  • A: Yes, the field of solubility enhancement is broad. While the search results provide specific data for solid dispersions, other established techniques you could explore include:
    • Use of Surfactants: To promote wetting and permeation of dissolution fluid [3].
    • Particle Size Reduction (Micronization/Nanonization): Increasing the surface area available for dissolution [3] [5].
    • Salt Formation: Though not all drugs are suitable for this [3].
    • Molecular Encapsulation with Cyclodextrins: Forming inclusion complexes to enhance aqueous solubility [3].

Q4: My formulation needs to be suitable for parenteral administration. Are there specific considerations?

  • A: Yes, parenteral formulations have stricter requirements. A patent suggests that formulations for lipophilic drugs can be improved using solvents and co-solvents like PEG, along with phospholipids for microemulsions or micelles [1]. Sterility and pyrogen-free status are paramount.

Experimental Pathway for Solubility Enhancement

The following diagram outlines a logical workflow you can follow when designing your experiments, from selecting a technique to final characterization.

G define Define Goal: Enhance Ethopropazine Solubility select Select Technique define->select sd Solid Dispersion select->sd other Other Techniques (e.g., Surfactants, Cyclodextrins) select->other carrier Choose Carrier: - DMPC (Highest Performance) - DMPC/PEG Blend - PEG 8000 sd->carrier prepare Prepare Formulation (e.g., Solvent Evaporation) other->prepare Follow specific protocols carrier->prepare test Test & Characterize (Dissolution, DSC, XRD) prepare->test success Meets Goals? test->success optimize Optimize Formulation success->optimize No final Proceed to Further Pre-clinical Studies success->final Yes optimize->prepare

References

Understanding Ethopropazine: Uses & Side Effects at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary clinical uses and commonly observed side effects of Ethopropazine Hydrochloride.

Aspect Description
Primary Indication Treatment of symptoms of Parkinson's disease (muscle stiffness, spasms, tremor, excess saliva) [1] [2].
Secondary Use Reduction of tremor and restlessness (dyskinesia) caused by certain antipsychotic medications [1] [2].
Drug Class Phenothiazine [1].
Mechanism of Action Acts as an anticholinergic agent by blocking the natural substance acetylcholine in the central nervous system [1] [2].
Common Side Effects Dry mouth, blurred vision, drowsiness, dizziness, constipation, headache, nausea [3] [1] [2].

In-Depth Side Effect Profiles for Research

For experimental design and risk assessment, a detailed quantitative profile of adverse effects is essential. The following table categorizes these effects based on clinical data.

Side Effect Frequency / Severity Notes and Pathophysiology
Dry Mouth Very Common [3] Direct result of anticholinergic properties reducing saliva production [3].
Blurred Vision Very Common [3] Anticholinergic effects interfere with eye muscle function [3].
Drowsiness / Dizziness Very Common [3] [1] Can impair ability to perform tasks requiring mental alertness [3].
Constipation Very Common [3] Caused by anticholinergic reduction of gut motility [3].
Urinary Retention Common [3] Particularly problematic for older adults or those with pre-existing conditions [3].
Confusion / Memory Problems Less Common, More Serious [3] [1] More likely in seniors or those on high doses [3] [1].
Hallucinations Less Common, More Serious [3] [1] Can be severe, requiring immediate medical attention [1].
Rapid Heartbeat (Tachycardia) Less Common, More Serious [3] [1] Requires reporting to a healthcare provider [3] [1].
Neuroleptic Malignant Syndrome (NMS) Rare, Life-Threatening [1] Symptoms include fever, muscle rigidity, confusion, and fast heartbeat [1].
Severe Allergic Reaction Rare, Life-Threatening [3] [1] Symptoms include rash, swelling, severe dizziness, and trouble breathing [3] [1].

Management Strategies and Experimental Considerations

Clinical Management Guidelines

For observed adverse effects in a clinical trial setting, standard management strategies include:

  • Dose Adjustment: The first approach is often to lower the dose or adjust the dosing schedule [4].
  • Symptomatic Relief: For dry mouth, sucking sugarless hard candy or ice chips, chewing sugarless gum, and drinking water can provide relief [1].
  • Monitoring: Regular monitoring for known side effects is a core principle of safe administration [4]. This is especially important for the elderly, who are more vulnerable to anticholinergic effects like dizziness and constipation [1].
Experimental and Preclinical Insights

Ethopropazine is also recognized in research as a selective butyrylcholinesterase (BChE) inhibitor [5] [6]. This property is distinct from its primary anticholinergic clinical action and is a significant area of investigation, particularly in Alzheimer's disease research. In this context, ethopropazine is not the drug being tested but is used as a tool compound in enzymatic assays to measure acetylcholinesterase (AChE) activity. It selectively inhibits BChE, allowing for the specific measurement of AChE activity in samples like red blood cells [5].

This research application is crucial for scientists to recognize, as it highlights:

  • Off-Target Effects: In models or assays involving cholinergic systems, ethopropazine's BChE inhibition could be a confounding variable.
  • Assay Design: The compound can be utilized to design clean, selective enzymatic assays.

Experimental Protocol: Cholinesterase Activity Assay

This protocol, adapted from a research study, details how ethopropazine is used to selectively inhibit BChE for measuring AChE activity [5].

1. Principle: Butyrylcholinesterase (BChE) and Acetylcholinesterase (AChE) both hydrolyze the substrate acetylthiocholine. Ethopropazine, a selective BChE inhibitor, is used to suppress BChE activity, allowing for the specific measurement of AChE activity.

2. Reagents and Materials:

  • Fresh blood samples (e.g., venous blood).
  • DTNB (10 mM): A chromogenic agent that reacts with thiocholine.
  • Ethopropazine stock solution (6 mM): Prepared in an appropriate solvent.
  • Acetylthiocholine iodide: Substrate for the cholinesterases.
  • Hemoglobin determination kit.
  • Microplate reader or spectrophotometer.

3. Procedure: 1. Sample Preparation: Isolate red blood cells (RBCs) from fresh blood and prepare a hemolysate. 2. Pre-incubation with Inhibitor: Incubate the RBC sample with DTNB and ethopropazine (6 mM final concentration) for 20 minutes at 37°C. This step selectively inhibits BChE. 3. Initiate Reaction: Add acetylthiocholine to the mixture. 4. Kinetic Measurement: Immediately measure the change in absorbance at 436 nm for a defined period (e.g., 10-30 minutes). 5. Control: Run a parallel reaction without ethopropazine to measure total cholinesterase activity. 6. Normalization: Determine the hemoglobin content of the sample and express AChE activity as mU/μM/Hb.

4. Data Analysis:

  • The rate of change in absorbance is proportional to AChE activity in the presence of the BChE inhibitor.
  • The difference between total activity (without inhibitor) and activity with ethopropazine represents the BChE activity.

Key Pathways and Workflow

The following diagram illustrates the primary mechanism of action of Ethopropazine and the pathway to its common anticholinergic side effects, which is critical for understanding its experimental and clinical profile.

G A Ethopropazine Administration B Blocks Muscarinic Acetylcholine Receptors A->B C Reduced Cholinergic Signaling B->C D Clinical Effects & Potential Side Effects C->D SA1 Improved Parkinson's Symptoms (Target) D->SA1 SA2 Dry Mouth D->SA2 SA3 Blurred Vision D->SA3 SA4 Constipation D->SA4 SA5 Urinary Retention D->SA5 SA6 Cognitive Effects (confusion, memory) D->SA6

References

optimizing Ethopropazine spectrophotometric methods

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

  • Q1: What is the basic principle of this method?

    • A1: The method is based on the formation of a yellow-colored, chloroform-soluble ternary complex involving Ethopropazine Hydrochloride (EPH), thiocyanate, and tungsten(V). The intensity of this color, measured at a specific wavelength, is proportional to the tungsten concentration [1] [2].
  • Q2: At what wavelength should I measure the absorbance?

    • A2: The ternary complex has an absorption maximum at 404 nm [1] [2].
  • Q3: What is the linear range for quantitative determination?

    • A3: The complex obeys Beer's law in the concentration range of 1–15 µg/ml, with an optimum concentration range of 2.3–12.9 µg/ml [1] [2].
  • Q4: How is Ethopropazine (EPH) used in other analytical contexts?

    • A4: Beyond its use for tungsten, EPH is a known selective inhibitor of butyrylcholinesterase (BChE). It is used in modified Ellman's methods to selectively inhibit BChE, allowing for the specific measurement of acetylcholinesterase (AChE) activity in blood samples [3].

Troubleshooting Guide: Common Issues and Solutions

The table below summarizes specific problems you might encounter during the EPH-tungsten method and general spectrophotometric errors, along with evidence-based solutions.

Problem Possible Cause Recommended Solution
Unstable/Drifting Readings Instrument lamp not stabilized; air bubbles in sample; over-concentrated sample [4]. Let spectrophotometer warm up 15-30 mins; gently tap cuvette to dislodge bubbles; dilute sample to optimal absorbance range (0.1-1.0 AU) [4].
Inconsistent Replicate Measurements Cuvette orientation not consistent; sample evaporation or degradation [4]. Always place cuvette in same orientation; minimize measurement time, keep cuvette covered [4].
Negative Absorbance Readings Blank solution is "dirtier" (higher absorbance) than sample; using different cuvettes for blank and sample [4]. Use exact same cuvette for blank and sample measurements; ensure cuvettes are clean and optically matched [4].
Poor Complex Formation/Color Incorrect oxidation state of tungsten; reagent impurities; issues with extraction step. Ensure tungsten is in the +5 oxidation state (W(V)) for ternary complex formation [1] [2]. Use high-purity reagents and ensure proper extraction into chloroform.
Low Precision/Accuracy Stray light; incorrect wavelength calibration; photometric non-linearity [5]. Perform regular instrument calibration checks for wavelength accuracy and stray light using holmium oxide filters or other standards [5].

Optimized Experimental Protocol: EPH for Tungsten(VI)

Here is a consolidated methodology based on the research articles for your reference.

  • Principle: Formation of a yellow ternary complex (EPH-Thiocyanate-Tungsten(V)) extractable into chloroform [1] [2].
  • Absorption Maximum: 404 nm [1] [2].
  • Sensitivity: Sandell’s sensitivity is 20.03 ng cm⁻² [1].
  • Linear Range: 1 - 15 µg/ml (Beer's law range) [1] [2].

Key Procedural Steps:

  • Sample Preparation: Ensure the tungsten in your alloy steel sample is in the correct state (W(VI)) through appropriate digestion and pre-treatment.
  • Reduction to W(V): The method requires tungsten to be in the +5 oxidation state to form the complex. Follow the cited procedure to reduce W(VI) to W(V), typically using a reducing agent [1] [2].
  • Complex Formation: Add the required reagents—EPH and thiocyanate—to the sample containing W(V) to form the ternary complex.
  • Extraction: Extract the formed complex into chloroform to separate it from the aqueous matrix.
  • Spectrophotometric Measurement: Measure the absorbance of the chloroform extract at 404 nm against a chloroform blank.
  • Quantification: Determine the unknown tungsten concentration from a calibration curve prepared using standard tungsten solutions.

To help visualize the entire workflow and its critical control points, the following diagram outlines the core experimental procedure and a key troubleshooting pathway for the color development step.

G Start Start: Prepare Sample Solution A Ensure W is in W(VI) state Start->A B Reduce W(VI) to W(V) A->B C Add EPH and Thiocyanate B->C D Form Yellow Ternary Complex C->D E Extract into Chloroform D->E F Measure Absorbance at 404 nm E->F End End: Calculate Concentration F->End T1 Color is weak/not yellow CheckWState Check Tungsten Oxidation State T1->CheckWState Q1 Is tungsten W(V)? CheckWState->Q1 Q1->B No Q1->C Yes

References

Ethopropazine metabolite identification challenges

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Ethopropazine: Key Properties

For a quick reference, the table below summarizes the fundamental chemical and pharmacological characteristics of ethopropazine.

Property Description
IUPAC Name diethyl[1-(10H-phenothiazin-10-yl)propan-2-yl]amine [1]
Chemical Formula C₁₉H₂₄N₂S [1]
Molecular Weight 312.47 g/mol [1]
CAS Number (Freebase) 1094-08-2 [1]
CAS Number (HCl Salt) 1094-08-2 [2]
Primary Mechanism Anticholinergic; antagonizes central muscarinic receptors [1]
Key Pharmacological Action Antidyskinetic, used in the treatment of parkinsonism [1]
Primary Enzyme Inhibition Potent and selective Butyrylcholinesterase (BChE) inhibitor (IC₅₀ = 210-300 nM) [3] [4]

Experimental Protocols & Analytical Methods

Here are detailed methodologies for key experiments involving ethopropazine, which can support your metabolic identification studies.

Protocol 1: HPLC-UV Analysis of Ethopropazine as an Internal Standard

This protocol is adapted from an assay for amiodarone, where ethopropazine hydrochloride serves as a robust internal standard [5].

  • 1. Sample Preparation

    • To 100 µL of rat plasma, add 30 µL of an internal standard working solution (ethopropazine HCl in methanol).
    • Precipitate plasma proteins by adding 300 µL of acetonitrile and vortex mixing.
    • Centrifuge the mixture and transfer the supernatant to a new glass tube.
    • Add 300 µL of phosphate buffer (pH 5.9) and 3 mL of hexane to the supernatant. Vortex and centrifuge.
    • Transfer the organic layer and evaporate it to dryness in vacuo.
    • Reconstitute the residue in 150 µL of mobile phase and inject a 30 µL aliquot into the HPLC system [5].
  • 2. Chromatographic Conditions

    • Column: 100 mm x 8 mm I.D. Nova-Pak C8 analytical column.
    • Mobile Phase: Methanol:Acetonitrile:25 mM KH₂PO₄ (with 3 mM H₂SO₄ and 3.6 mM triethylamine) in a ratio of 63:12:25 (v/v).
    • Flow Rate: 1.5 mL/min (isocratic).
    • Detection: UV detection with wavelength programming:
      • 0-7 min: 254 nm (for ethopropazine detection).
      • After 7 min: 242 nm (for amiodarone detection).
    • Run Time: <13 minutes [5].
Protocol 2: Voltammetric Detection on a Modified Gold Electrode

This method is useful for studying the electrochemical behavior of ethopropazine, which can provide insights into its redox potential and stability.

  • 1. Electrode Preparation

    • Polish a gold electrode (2.0 mm diameter) with alumina slurry, rinse with water, and ultrasonicate.
    • Immerse the electrode in a 1.0 mM decanethiol (DEC) ethanol solution to form a self-assembled monolayer (SAM).
    • Rinse thoroughly with water to obtain the DEC SAM-modified gold electrode (DEC/Au) [6].
  • 2. Voltammetric Procedure

    • Transfer an appropriate amount of ethopropazine stock solution and 2.0 mL of 0.40 M sodium carbonate buffer (pH 10) to a cell. Dilute to 10.0 mL with water.
    • Use a three-electrode system: DEC/Au working electrode, platinum wire auxiliary electrode, and a Saturated Calomel Electrode (SCE) as reference.
    • For Cyclic Voltammetry, scan the potential between 0.2 V and 0.9 V (vs. SCE) at 100 mV/s.
    • Under these conditions, ethopropazine exhibits two irreversible anodic peaks at approximately 0.49 V and 0.58 V (vs. SCE), corresponding to two 1e⁻ step oxidation processes [6].

Experimental Workflow and Mechanism of Action

To help visualize the experimental process and how ethopropazine functions, the following diagrams outline the analytical workflow and its primary mechanism.

Start Start Sample Analysis Prep Sample Preparation (Protein Precipitation & Extraction) Start->Prep HPLC HPLC Separation (C8 Column, Isocratic Elution) Prep->HPLC Detect Dual Wavelength UV Detection (254 nm for Ethopropazine) HPLC->Detect Data Data Analysis & Quantification Detect->Data

Ethopropazine Ethopropazine BChE Butyrylcholinesterase (BChE) Ethopropazine->BChE Inhibits Ethopropazine->BChE Blocks Activation ActiveMetabolite 6-Monoacetylmorphine (6-MAM) (Active & Toxic Metabolite) BChE->ActiveMetabolite Effect Attenuated Toxic/Physiological Effects Heroin Heroin (Prodrug) Heroin->BChE Hydrolysis

Frequently Asked Questions (FAQs)

Q1: Why is ethopropazine a suitable internal standard in HPLC methods? Ethopropazine exhibits consistent and reproducible chromatographic behavior with a clear UV maximum at 254 nm, making it a reliable internal standard for compensating for variability in sample preparation and injection in HPLC-UV assays of other drugs [5].

Q2: What is a key experimental challenge when working with ester-containing compounds, and how can it be managed? A major challenge is the ex vivo hydrolysis of labile ester-containing drugs by ubiquitous esterases in blood and plasma, which can lead to inaccurate concentration measurements. This can be mitigated by using esterase inhibitors like diisopropyl fluorophosphate (DFP) during blood sample collection and processing to stabilize the analyte [7].

Q3: Besides its anticholinergic use, what is a significant research application of ethopropazine? Ethopropazine is a potent and selective inhibitor of Butyrylcholinesterase (BChE). Research shows it can block the conversion of heroin to its active, toxic metabolites, thereby attenuating heroin's effects and acute toxicity in mouse models. This highlights BChE inhibition as a potential novel therapeutic strategy [3] [4].

Guidance for Metabolite Identification

Since metabolite information was not found in the search results, you can explore these specific strategies to advance your work:

  • Consult Specialized Databases: Search human metabolome databases like HMDB for potential metabolite predictions.
  • Leverage In Vitro Systems: Use human liver microsomes (HLM) or hepatocytes to generate metabolites in vitro and identify them using high-resolution mass spectrometry (HR-MS).
  • Review Metabolic Pathways: Look for published literature on the metabolism of closely related phenothiazine drugs (e.g., prochlorperazine) to predict likely metabolic soft spots for ethopropazine, such as N-dealkylation or sulfoxidation.

References

Comparative Profile of Anticholinergic Agents

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key information for ethopropazine and other anticholinergic drugs used primarily in Parkinson's disease, based on the search results.

Drug Name Common Use Receptor Target / Mechanism Key Comparative Efficacy Findings Reported Adverse Effects
Ethopropazine Parkinson's Disease [1] Muscarinic receptor antagonist (IC50 in rat brain: 0.37 μM) [1] [2] Effectively prevents nicotine-induced convulsions in mice (ED50: 4.9 mg/kg) [2]. Part of a class associated with peripheral (e.g., dry mouth, blurred vision) and central (e.g., confusion, memory impairment) side effects [3] [4].
Benztropine Parkinson's Disease [1] Muscarinic receptor antagonist (IC50: 0.018 μM); also inhibits dopamine reuptake [1] [4] Potent anti-muscarinic effects; prevents nicotine-induced convulsions (ED50: 7.4 mg/kg) [2]. Similar anticholinergic side effect profile [5] [3].
Trihexyphenidyl Parkinson's Disease [1] Muscarinic receptor antagonist (IC50: 0.026 μM) [1] Prevents nicotine-induced convulsions (ED50: 3.3 mg/kg); shows competitive antagonism in animal models [2]. Similar anticholinergic side effect profile [3] [4].
Biperiden Parkinson's Disease [1] [5] Muscarinic receptor antagonist [1] Prevents nicotine-induced convulsions (ED50: 4.6 mg/kg); shows mixed competitive/non-competitive antagonism [2]. Similar anticholinergic side effect profile [5] [3].
Procyclidine Parkinson's Disease [1] [5] Muscarinic receptor antagonist (IC50: 0.070 μM) [1] Prevents nicotine-induced convulsions (ED50: 3.1 mg/kg); shows competitive antagonism [2]. Similar anticholinergic side effect profile [5] [3].
Orphenadrine Parkinson's Disease; Muscle Spasm [1] Muscarinic receptor antagonist (IC50: 0.37 μM) [1] Information specific to experimental efficacy in this context is limited in the provided search results. Similar anticholinergic side effect profile [3].
Atropine Historical use in PD; Other indications [6] [4] Muscarinic receptor antagonist [7] Has potent anti-muscarinic effects but very weak anti-nicotinic activity in experimental models [2]. Similar peripheral effects; central effects less common with quaternary ammonium derivatives [7].

Experimental Data and Protocols

The search results provided specific experimental data, primarily from animal studies, comparing the anti-nicotinic properties of these drugs.

Key Experiment: Anti-Nicotinic Convulsion Model
  • Objective: To compare the ability of various anticholinergic antiparkinson drugs to prevent convulsions induced by nicotine in mice. This tests their ability to antagonize nicotinic acetylcholine receptors (nAChRs) in the central nervous system [2].
  • Protocol:
    • Subjects: Mice.
    • Intervention: Administration of different doses of the anticholinergic drugs (e.g., ethopropazine, benztropine, trihexyphenidyl, etc.).
    • Challenge: Induction of convulsions using nicotine.
    • Measurement: The dose of each anticholinergic drug required to prevent convulsions in 50% of the animals (ED50) was calculated. The pattern of how the drugs shifted the nicotine dose-response curve was analyzed to determine if they acted as competitive or non-competitive antagonists [2].
  • Relevant Findings:
    • The ED50 for ethopropazine was 4.9 mg/kg [2].
    • Drugs like trihexyphenidyl, benztropine, and procyclidine showed a competitive pattern of antagonism.
    • Biperiden, caramiphen, and ethopropazine exhibited mixed competitive and non-competitive properties at different doses [2].
    • Atropine, a classical muscarinic antagonist, was ineffective in this model, highlighting a key difference in the receptor profile of these antiparkinson drugs [2].

Mechanism of Action and Clinical Role

The following diagram illustrates the shared and distinct mechanisms of action of these agents in the context of Parkinson's disease.

G Node1 Neurotransmitter Imbalance in PD Node2 Dopamine Deficiency Node1->Node2 Node3 Relative Acetylcholine Excess Node1->Node3 Node4 Primary Therapeutic Strategy Node2->Node4 Node3->Node4 Node5 Dopamine Replacement (e.g., Levodopa) Node4->Node5 Node6 Anticholinergic Agents (e.g., Ethopropazine) Node4->Node6 Node8 Restores Neurotransmitter Balance Node5->Node8 Node7 Mechanism: Block Muscarinic Receptors Node6->Node7 Node7->Node8 Node9 Alleviates Parkinsonian Symptoms Node8->Node9

As shown above, the primary mechanism for anticholinergics in Parkinson's disease is to counteract the relative excess of acetylcholine resulting from dopamine deficiency [1] [4]. While all drugs in the table are competitive antagonists of muscarinic receptors [1], they differ in potency, as indicated by their varying IC50 values in receptor binding studies [1]. Furthermore, some agents like benztropine have an additional proposed mechanism of inhibiting dopamine reuptake, which may contribute to its efficacy [4].

Tolerability and Contemporary View

  • Side Effect Profile: All anticholinergics are associated with a similar spectrum of adverse effects. These are divided into:
    • Peripheral effects: Dry mouth, blurred vision, constipation, tachycardia, and urinary retention [3] [4].
    • Central nervous system effects: Confusion, memory impairment, hallucinations, and sedation. These are a major limitation to their use, especially in the elderly [3] [4].
  • Current Clinical Use: The use of classical anticholinergics like ethopropazine has significantly declined. They are generally considered a less favored option today due to their unfavourable side effect profile compared to other drugs like levodopa and dopamine agonists [3] [4]. They may still be used as monotherapy early in the disease or as an adjunct in advanced stages, particularly for tremor [1] [3].

References

Ethopropazine Parsidol Parsitan comparative studies

Author: Smolecule Technical Support Team. Date: February 2026

Ethopropazine (Parsidol/Parsitan) Profile

Ethopropazine hydrochloride is a medication belonging to the class of anticholinergic drugs. The following table summarizes its core characteristics based on the available information.

Aspect Description
Drug Class Anticholinergic (Antimuscarinic) [1] [2]
Primary Mechanism Competitive inhibition of muscarinic acetylcholine receptors (particularly M1) in the central nervous system [1].
Secondary Mechanism Additional effects on histamine H1 receptors, which may contribute to sedation and reduced muscle contractions [1].
Primary Indications Management of Parkinson's disease and drug-induced extrapyramidal symptoms (e.g., from antipsychotics) [1] [2].
Therapeutic Goal Restores neurotransmitter balance by reducing cholinergic activity, counteracting the relative dopamine deficiency in the nigrostriatal pathway [1].
Common Side Effects Dry mouth, blurred vision, constipation, urinary retention, confusion (reflective of its anticholinergic activity) [1].

Experimental and Clinical Data

A key clinical study provides evidence for Ethopropazine's use in a specific condition, though it does not involve a three-way comparison.

  • Study Design: A 12-week controlled clinical trial compared Ethopropazine to benztropine (another anticholinergic) [3].
  • Patient Population: 60 schizophrenic outpatients with parkinsonism induced by fluphenazine enanthate [3].
  • Findings: Ethopropazine and benztropine were found to be equally effective in controlling parkinsonian symptoms [3].
  • Notable Outcome: Patients treated with benztropine had a significant increase in tardive dyskinesia and more anxiety and depression compared to those treated with Ethopropazine. The study concluded that benztropine may have a more toxic central effect [3].

Mechanism of Action Pathway

The diagram below illustrates the primary mechanism of action for Ethopropazine in mitigating motor symptoms, based on information from the search results [1].

G cluster_Ethopropazine Ethopropazine Action DopamineDeficit Dopamine Deficit NeurotransmitterImbalance Neurotransmitter Imbalance DopamineDeficit->NeurotransmitterImbalance AchExcess Relative Acetylcholine (ACh) Excess AchExcess->NeurotransmitterImbalance MotorSymptoms Motor Symptoms: Tremor, Rigidity, Bradykinesia NeurotransmitterImbalance->MotorSymptoms Ethopropazine Ethopropazine Block Blocks Muscarinic ACh Receptors Ethopropazine->Block Block->AchExcess Reduces

References

Ethopropazine vs. Artane (Trihexyphenidyl): A Comparative Guide

Author: Smolecule Technical Support Team. Date: February 2026

Ethopropazine and trihexyphenidyl (Artane) are both centrally-acting anticholinergic agents used in the management of Parkinson's disease and drug-induced movement disorders. Their therapeutic effect is primarily attributed to the restoration of the dopamine-acetylcholine balance in the striatum, which is critical in Parkinsonism [1] [2] [3]. While they share this core mechanism, they differ in their receptor affinity profiles and available clinical data.

Mechanisms of Action and Signaling Pathways

The following diagram illustrates the shared and distinct mechanisms by which ethopropazine and trihexyphenidyl exert their effects in the nigrostriatal pathway.

Shared Core Mechanism: Both drugs are classified as muscarinic acetylcholine receptor (MAChR) antagonists. In Parkinson's disease, the degeneration of dopaminergic neurons in the nigrostriatal pathway leads to a relative excess of cholinergic activity [1] [3]. By blocking primarily the M1 muscarinic receptors on the medium spiny neurons (MSNs) in the striatum, both ethopropazine and trihexyphenidyl help to rebalance the dopaminergic-cholinergic system, thereby alleviating motor symptoms [1] [4] [2].

Distinct Pharmacological Profiles:

  • Ethopropazine: Its primary documented mechanism is the competitive inhibition of muscarinic receptors [2]. Preclinical studies also suggest it has NMDA receptor antagonist properties, which may contribute to efficacy in neuropathic pain models and represent a different therapeutic dimension [5]. Additionally, it has secondary effects on histamine H1 receptors, which may contribute to sedative effects [2].
  • Trihexyphenidyl (Artane): It is a non-selective muscarinic antagonist with higher affinity for the M1 subtype [4]. Some evidence suggests it may also indirectly modify nicotinic acetylcholine receptor neurotransmission, potentially leading to enhanced dopamine release in the striatum [4]. Its mechanism is not fully elucidated [4].

Comparative Drug Profiles and Experimental Data

Basic Drug Characteristics
Feature Ethopropazine Trihexyphenidyl (Artane)
Drug Class Anticholinergic (Phenothiazine derivative) [2] Anticholinergic (Synthetic amine) [6] [4]
Primary Indication Parkinson's disease; Drug-induced extrapyramidal symptoms [7] [2] Parkinson's disease; Drug-induced extrapyramidal symptoms [6] [4]
Key Mechanism Muscarinic receptor antagonism; NMDA antagonism (preclinical) [5] [2] Muscarinic M1 receptor antagonism [4]
Secondary Actions Histamine H1 receptor antagonism [2] Potential nicotinic modulation; possible dopamine reuptake inhibition [4]
Clinical Efficacy and Experimental Data

The table below summarizes key findings from clinical and preclinical studies.

Aspect Ethopropazine Trihexyphenidyl (Artane)
Efficacy in Parkinsonism Effective in controlling neuroleptic-induced parkinsonian symptoms [7] Effective as monotherapy or adjunct; improves motor function [6] [3]
Comparative Efficacy Equally effective as benztropine in one 12-week controlled trial [7] More effective than placebo; data insufficient for direct comparison with other anticholinergics [3]
Impact on Tardive Dyskinesia Associated with less tardive dyskinesia vs. benztropine in one study [7] Not specifically reported in search results
Other Efficacy Data Alleviated thermal hyperalgesia in a rat neuropathic pain model [5] Used off-label for dystonia in cerebral palsy and for sialorrhea [6] [8]
Pharmacokinetics and Dosing
Parameter Ethopropazine Trihexyphenidyl (Artane)
Administration Information not available in search results Oral tablet (2 mg, 5 mg); Elixir (2 mg/5 mL) [6]
Absorption & Onset Information not available in search results Well-absorbed from GI tract; onset in ~60 min; peak activity at ~2 hours [6]
Half-Life Information not available in search results 5-10 hours (some studies suggest up to 33 hours) [6]
Adult Dosage (Parkinson's) Information not available in search results Initial: 1 mg daily, increased gradually [6] [8]. Maintenance: 6-10 mg per day in divided doses [6] [8].
Dosing Consideration Information not available in search results Better tolerated when divided into 3 daily doses; can be taken with food to reduce GI upset [6]
Safety and Tolerability Profile
Aspect Ethopropazine Trihexyphenidyl (Artane)
Common Side Effects Dry mouth, blurred vision, constipation, urinary retention, confusion (typical of anticholinergics) [2] Dry mouth, blurred vision, constipation, dizziness, urinary retention [6] [8]
Central Adverse Effects Less anxiety and depression vs. benztropine in one study [7] Confusion, agitation, nervousness, hallucinations; euphoria and potential for misuse [6]
Unique Risks Information not available in search results Can lower seizure threshold; long-term use potentially linked to dementia in preclinical studies [6]
At-Risk Populations Elderly patients more susceptible to adverse effects [2] Beers Criteria: Potentially Inappropriate Medication (PIM) for older adults due to high anticholinergic burden [6]

Detailed Experimental Protocols

To aid in the evaluation and potential replication of key findings, here are detailed methodologies for the pivotal experiments cited in this guide.

Protocol 1: Clinical Trial Comparing Anticholinergics in Neuroleptic-Induced Parkinsonism

This protocol is based on the 12-week controlled study comparing ethopropazine and benztropine [7].

  • Objective: To compare the efficacy and safety of ethopropazine and benztropine in controlling parkinsonian symptoms induced by fluphenazine enanthate.
  • Patient Population: 60 schizophrenic outpatients with neuroleptic-induced parkinsonism.
  • Study Design: Controlled trial over 12 weeks. Patients were switched from their previous antiparkinsonian drug (procyclidine) to either ethopropazine or benztropine.
  • Outcome Measures:
    • Primary: Control of parkinsonian symptoms (specific scale not mentioned).
    • Secondary: Emergence of tardive dyskinesia; reports of anxiety and depression.
  • Statistical Analysis: Comparative analysis to determine significant differences between treatment groups.
Protocol 2: Preclinical Model of Neuropathic Pain

This protocol is based on the study investigating the anti-hyperalgesic effects of procyclidine and ethopropazine [5].

  • Objective: To evaluate the ability of procyclidine and ethopropazine to alleviate thermal hyperalgesia in a neuropathic rat model.
  • Animal Model: Adult rats with sciatic nerve ligation (a model that produces a hyperalgesic state).
  • Drug Administration: Procyclidine or ethopropazine was administered alone or in combination with an alpha-2 adrenergic agonist (clonidine or guanabenz).
  • Behavioral Test: Thermal hyperalgesia was assessed, likely using a method like the Hargreaves test where the latency to withdraw a paw from a focused heat source is measured.
  • Data Analysis: Dose-response curves for monotherapies; assessment of synergistic effects in combination therapy.

Conclusion and Research Implications

For researchers and drug development professionals, the choice between these two anticholinergics in a clinical or research context may hinge on their distinct secondary pharmacological properties rather than their core anticholinergic efficacy, for which direct comparative data is lacking.

  • Consider Ethopropazine if exploring pathways where NMDA receptor antagonism might be beneficial alongside anticholinergic activity, such as in comorbid neuropathic pain or for specific dystonia subtypes [5] [2].
  • Consider Trihexyphenidyl in contexts where its potentially more complex pharmacology, including possible nicotinic modulation, is of interest [4]. Its well-defined pharmacokinetic profile and availability in multiple formulations also make it a more practical candidate for clinical trials requiring flexible dosing [6].

A significant research gap exists regarding head-to-head clinical comparisons between these two specific agents. Future studies directly comparing efficacy, cognitive side effect profiles, and long-term outcomes in Parkinson's disease and other movement disorders would be highly valuable.

References

comparative anticholinergic side effect profiles

Author: Smolecule Technical Support Team. Date: February 2026

Comparing Anticholinergic Burden Scales

Researchers use various scales to quantify the cumulative effect of anticholinergic drugs. The table below summarizes key characteristics of several prominent scales, highlighting their utility in correlating drug burden with clinical outcomes.

Scale Name Key Characteristics Performance in Recent Studies
Modified Anticholinergic Risk Scale (mARS) [1] [2] Noted for superior scoring system and robustness [2]. Strongest association with cognitive impairment (RR 1.10) and physical dependency (RR 1.18) in a 2025 cross-sectional study [1].
CRIDECO Anticholinergic Load Scale (CALS) [1] Exhibited the best model fit for cognitive and functional impairment in a 2025 study [1].
German Anticholinergic Burden Scale (GerABS) [2] Excels in the scale development process [2].
Anticholinergic Cognitive Burden (ACB) Scale [3] One of the commonly used scales. Significantly higher scores were found in older hospitalized patients with delirium versus those without (SMD=0.13) [3].
Anticholinergic Drug Scale (ADS) [3] One of the commonly used scales. Significantly higher scores were found in older hospitalized patients with delirium versus those without (SMD=0.13) [3].
Anticholinergic Risk Scale (ARS) [3] One of the commonly used scales. Significantly higher scores were found in older hospitalized patients with delirium versus those without (SMD=0.15) [3].

A 2025 study concluded that while no single scale is definitively superior across all outcomes, scales like the mARS that identify a broader set of patients exposed to anticholinergic drugs may offer a more comprehensive risk assessment in clinical practice [1].

Side Effect Profiles: Clinical Evidence & Mechanisms

The adverse effects of anticholinergic drugs stem from the blockade of muscarinic receptors throughout the central and peripheral nervous systems [4] [5].

Central Nervous System (CNS) Effects

CNS effects are among the most significant concerns, especially for older adults and vulnerable populations.

  • Cognitive Impairment: A 2025 meta-analysis on patients with neurogenic lower urinary tract dysfunction found a non-significant trend toward negative cognitive effects from short-term anticholinergic use (SMD -0.33). However, subgroup analyses revealed more notable impairments in specific domains like memory, executive function, and attention [6].
  • Delirium: A 2024 systematic review and meta-analysis of older hospitalized patients demonstrated a clear quantitative relationship, finding that anticholinergic drug burden scores were significantly higher in patients with delirium than those without (Standardized Mean Difference, SMD = 0.21) [3]. This risk is thought to be linked primarily to the antagonism of M1 receptors in the brain [5].

The following diagram illustrates the primary mechanism through which anticholinergics lead to CNS side effects, particularly focusing on the blood-brain barrier penetration:

G A Oral Administration of Anticholinergic Drug B Systemic Circulation (Lipophilicity & Polarity Determine CNS Penetrance) A->B C Blood-Brain Barrier (BBB) B->C Passive Diffusion D Central Nervous System C->D E1 Blockade of M1 Receptors D->E1 E2 Blockade of M2 Receptors D->E2 F1 Cognitive Impairment (Memory, Attention) E1->F1 F2 Delirium / Confusion E1->F2 F3 Drowsiness / Sedation E2->F3

Peripheral & Other Systemic Effects

Peripheral effects are predictable based on the location of muscarinic receptors and are often summarized by the classic anticholinergic mnemonic [5]:

  • "Blind as a bat": Mydriasis (pupil dilation) and cycloplegia (blurred vision) from M3 receptor blockade in the eye [7] [5].
  • "Dry as a bone": Xerostomia (dry mouth), dry skin, and anhidrosis (decreased sweating) from blockade of M1 and M3 receptors in salivary and sweat glands [7] [5].
  • "Full as a flask": Urinary retention and hesitancy from M3 receptor blockade in the bladder [7] [5].
  • "Bloated as a toad": Constipation and bloated feeling from M2/M3 receptor blockade in the gastrointestinal tract [7] [5].
  • "The heart runs alone": Tachycardia (fast heart rate) from blockade of M2 receptors in the heart [7] [5].

Key Methodologies for Comparative Research

For your comparative guides, detailing the methodologies from key studies is crucial. Here are protocols from recent high-impact research:

  • Protocol for Assessing Association with Fractures (2019):

    • Aim: To conduct a systematic review and meta-analysis on the association between anticholinergic burden and fracture risk in older adults [8].
    • Data Sources: Planned searches in MEDLINE, EMBASE, Science Citation Index, CENTRAL, and grey literature without language restrictions [8].
    • Study Selection: Include observational studies (cohort, case-control) in human populations without setting restrictions [8].
    • Risk of Bias: To be assessed using the Newcastle-Ottawa Quality Assessment Scale and RTI item bank [8].
  • Protocol for Cross-Scale Comparison (2025 Study):

    • Design: A cross-sectional study using the REPOSI registry of older patients admitted to Italian internal medicine and geriatric wards [1].
    • Exposure Assessment: Anticholinergic burden was assessed using 20 established scales from literature. The study also developed seven experimental scales using mathematical functions (max, mode, median, mean) with null-score adjustments [1].
    • Outcomes: Cognitive impairment (Short Blessed Test) and functional independence (Barthel Index) [1].
    • Statistical Analysis: A zero-inflated negative binomial model was used to analyze associations between anticholinergic burden and each outcome [1].

Research Implications & Future Directions

  • No One-Size-Fits-All Scale: The choice of anticholinergic burden scale can significantly impact study results and clinical risk assessment. The mARS and CALS scales show particular promise, but the field lacks a single gold standard [1] [2].
  • Focus on High-Risk Populations: The evidence is strongest for avoiding high anticholinergic burden in older adults, especially those with pre-existing cognitive issues or who are critically ill, due to the clear link with delirium and functional decline [1] [3].
  • Mechanism-Driven Development: Understanding the role of the blood-brain barrier and the specificity of muscarinic receptor subtypes (M1-M5) is critical for developing safer drugs. Agents with lower CNS penetration or more selective receptor profiles are active areas of investigation [4] [6].

References

Ethopropazine bioanalytical method validation

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Context for Ethopropazine

The table below summarizes the key information on how ethopropazine is typically analyzed based on the search results.

Aspect Details
Common Analytical Technique High-Performance Liquid Chromatography (HPLC), often in chiral separations [1] [2]
Typical Context Appears in studies as a chiral selector or reference compound rather than as the primary analyte of focus [1] [2]
Key Relevant Finding A study on butyrylcholinesterase (BChE) demonstrated a highly stereoselective interaction with ethopropazine enantiomers [2].

The most specific experimental finding related to ethopropazine is its role in enzyme kinetics. One study unequivocally demonstrated that the R-enantiomer of ethopropazine has a dramatically higher affinity for the enzyme butyrylcholinesterase (BChE) compared to its S-counterpart [2].

Experimental Protocol for Stereoselective Enzyme Interaction

While not a full bioanalytical method validation, the study revealing stereoselectivity provides a clear example of an experimental protocol involving ethopropazine.

Start Start: Study Objective Step1 Define System (Enzyme: BChE, Ligand: Ethopropazine) Start->Step1 Step2 Employ Chiral Separation (HPLC on CHIRAL-AGP column) Step1->Step2 Step3 Establish Binding Assay (e.g., Radioreceptor or Enzyme Kinetics) Step2->Step3 Step4 Determine Kinetic Parameters (Km, Vmax) for each enantiomer Step3->Step4 Step5 Analyze Data for Stereoselectivity (Compare affinity and binding properties) Step4->Step5 End Conclusion: R-ethopropazine has higher BChE affinity Step5->End

This protocol highlights that any robust bioanalytical method for ethopropazine, particularly for pharmacokinetic studies, must account for its chiral nature. The use of a chiral stationary phase (e.g., CHIRAL-AGP) is a validated approach for such separations [1] [2].

Recommendations for Method Development

Given the limited specific data, here are steps to develop a validation guide for ethopropazine:

  • Prioritize Chiral Separation: Given the proven stereoselective activity, your method should be capable of separating and quantifying R- and S-ethopropazine. The use of a CHIRAL-AGP column under reversed-phase conditions is a cited technique [1] [2].
  • Consult General Guidelines: Adhere to general bioanalytical method validation guidelines from authorities like the FDA and ICH. These define core parameters (specificity, accuracy, precision, linearity, range) that your method must meet, even without ethopropazine-specific examples [3] [4].
  • Leverage Analogous Methods: Use published HPLC methods for structurally related phenothiazine drugs (e.g., promethazine, promazine) as a starting point for optimizing chromatographic conditions for ethopropazine [1] [5].

References

comparative solubility enhancement techniques

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Dissolution Data for Curcumin

The following table summarizes quantitative results from a study that directly compared the effectiveness of different solubility enhancement techniques for the compound curcumin [1].

Enhancement Technique Key Experimental Protocol Details Reported Dissolution Percentage (within 90 minutes)
Solid Dispersion (PVP-based) Prepared by solvent evaporation method [1]. 94% [1]
Cyclodextrin Complexation Inclusion complex prepared using methods like grinding, freeze-drying, or common solvent evaporation [1]. >90% [1]
Nanoformulations Utilization of nanoscale systems to improve dissolution [1]. >90% [1]
Surfactant Systems Use of surfactants such as Sodium Lauryl Sulfate (SLS) or Pluronic F-127 [1]. 75% to 88% [1]
Micronization Mechanical reduction of particle size to increase surface area [1]. 75% to 88% [1]

A Broader View of Solubility Techniques

Beyond the specific data on curcumin, the scientific literature outlines a wide array of techniques categorized by their fundamental approach. The following diagram illustrates the major categories and common methods, which form the toolkit for formulation scientists addressing poor solubility [2] [3].

solubility_techniques Solubility Enhancement Solubility Enhancement Physical Modifications Physical Modifications Solubility Enhancement->Physical Modifications Chemical Modifications Chemical Modifications Solubility Enhancement->Chemical Modifications Miscellaneous Methods Miscellaneous Methods Solubility Enhancement->Miscellaneous Methods Particle Size Reduction Particle Size Reduction Physical Modifications->Particle Size Reduction Crystal Habit Modification Crystal Habit Modification Physical Modifications->Crystal Habit Modification Drug Dispersion in Carriers Drug Dispersion in Carriers Physical Modifications->Drug Dispersion in Carriers Salt Formation Salt Formation Chemical Modifications->Salt Formation Complexation Complexation Chemical Modifications->Complexation Prodrugs Prodrugs Chemical Modifications->Prodrugs Use of Surfactants Use of Surfactants Miscellaneous Methods->Use of Surfactants Cosolvency Cosolvency Miscellaneous Methods->Cosolvency Supercritical Fluid Process Supercritical Fluid Process Miscellaneous Methods->Supercritical Fluid Process Micronization Micronization Particle Size Reduction->Micronization Nanosuspension Nanosuspension Particle Size Reduction->Nanosuspension Amorphous Forms Amorphous Forms Crystal Habit Modification->Amorphous Forms Polymorphs Polymorphs Crystal Habit Modification->Polymorphs Co-crystallization Co-crystallization Crystal Habit Modification->Co-crystallization Solid Dispersions Solid Dispersions Drug Dispersion in Carriers->Solid Dispersions Solid Solutions Solid Solutions Drug Dispersion in Carriers->Solid Solutions

Diagram: A taxonomy of major solubility enhancement techniques, categorized into physical, chemical, and miscellaneous methods [2] [3].

The choice of technique is not one-size-fits-all; it depends on the specific properties of the drug molecule, the intended dosage form, and the required absorption profile [2]. For instance, particle size reduction through micronization increases the dissolution rate by increasing surface area but does not change the drug's equilibrium solubility. In contrast, creating amorphous solid dispersions can achieve a higher energy state and much greater solubility, though stability can be a concern [2] [3].

How to Proceed with Your Comparison Guide

To build a comprehensive and data-driven guide, I suggest you consider the following approaches:

  • Focus on a Specific Drug Class: The most direct comparisons, like the curcumin example, are often found in research focusing on a single drug or a narrow class of molecules. You could structure your guide around a specific, high-profile problematic drug.
  • Consult Specialized Databases: For broader and more current data, searching specialized pharmaceutical and patent databases (e.g., IPA, Pharmacircle) may yield more head-to-head experimental studies than general scientific literature.
  • Synthesize Data from Multiple Sources: You could create a larger comparative table by extracting performance data from multiple individual studies, though this requires careful consideration of differing experimental conditions.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

4.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

348.1426977 g/mol

Monoisotopic Mass

348.1426977 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Melting Point

166-168
64.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O00T1I1VRN

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Profenamine is indicated in the symptomatic treatment of drug-induced extrapyramidal reactions and of the manifestations (rigidity, akinesia, sialorrhea, oculogyric crisis, tremor, etc.) of Parkinson's disease of encephalitic, arteriosclerotic or idiopathic origin. It is also used to control severe reactions to certain medicines such as reserpine.

MeSH Pharmacological Classification

Muscarinic Antagonists

Mechanism of Action

Profenamine's anti-Parkinson action can be attributed to its anticholinergic properties. Profenamine partially blocks central (striatal) cholinergic receptors, thereby helping to balance cholinergic and dopaminergic activity in the basal ganglia; salivation may be decreased, and smooth muscle may be relaxed. Drug-induced extrapyramidal symptoms and those due to parkinsonism may be relieved, but tardive dyskinesia is not alleviated and may be aggravated by anticholinergic effects. Profenamine's local anesthetic effect is due to its antagonism of the NMDA glutamate receptor. Glutamate is recognized as an important transmitter in nociceptive pathways, and the N-methyl-D-aspartate (NMDA) subtype of the glutamate receptor, in particular, has been implicated in the mediation of neuropathic pain. Excessive release of glutamate at NMDA receptors on dorsal horn neurons of the spinal cord results in hyperactivation and hypersensitivity of these receptors (perceived as hyperalgesia), thought to be an integral feature of neuropathic pain.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Irritant

Irritant

Other CAS

42957-54-0
1094-08-2

Absorption Distribution and Excretion

Well-absorbed from the gastrointestinal tract.

Wikipedia

Profenamine

Biological Half Life

1 to 2 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
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